Product packaging for (Rac)-Atropine-d3(Cat. No.:CAS No. 51-55-8)

(Rac)-Atropine-d3

カタログ番号: B194438
CAS番号: 51-55-8
分子量: 289.4 g/mol
InChIキー: RKUNBYITZUJHSG-PJPHBNEVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Atropine is a racemate composed of equimolar concentrations of (S)- and (R)-atropine. It is obtained from deadly nightshade (Atropa belladonna) and other plants of the family Solanaceae. It has a role as a muscarinic antagonist, an anaesthesia adjuvant, an anti-arrhythmia drug, a mydriatic agent, a parasympatholytic, a bronchodilator agent, a plant metabolite, an antidote to sarin poisoning and a oneirogen. It contains a (S)-atropine and a (R)-atropine.
Hyoscyamine is a tropane alkaloid and the levo-isomer of [atropine]. It is commonly extracted from plants in the Solanaceae or nightshade family. Research into the action of hyoscyamine in published literature dates back to 1826. Hyoscyamine is used for a wide variety of treatments and therapeutics due to its antimuscarinic properties. Although hyoscyamine is marketed in the United States, it is not FDA approved.
Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Atropine has been reported in Cyphanthera tasmanica, Duboisia leichhardtii, and other organisms with data available.
Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
ATROPINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and has 7 approved and 24 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO3 B194438 (Rac)-Atropine-d3 CAS No. 51-55-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RKUNBYITZUJHSG-PJPHBNEVSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
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Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
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DSSTOX Substance ID

DTXSID4020113, DTXSID601141720
Record name Atropine
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Record name (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate
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Molecular Weight

289.4 g/mol
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Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4), Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/, Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/, Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/, 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids, Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether, In water, 2,200 mg/l @ 25 °C
Record name SID11533003
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Description Aqueous solubility in buffer at pH 7.4
Record name Atropine
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Color/Form

Long, orthorhombic prisms from acetone, Rhombic needles (dilute ethyl alcohol), White crystals or powder

CAS No.

51-55-8, 16175-85-2, 101-31-5, 5908-99-6
Record name Atropine [USP:BAN]
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Melting Point

118.5 °C, MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/
Record name Atropine
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Foundational & Exploratory

(Rac)-Atropine-d3: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of (Rac)-Atropine-d3, a deuterated isotopologue of atropine. It is intended for researchers, scientists, and drug development professionals. This guide covers essential data, experimental protocols, and the mechanistic pathways of its non-deuterated counterpart, atropine.

Core Chemical and Physical Properties

This compound, with the CAS number 1276197-36-4, is a stable, isotopically labeled form of atropine where three hydrogen atoms on the N-methyl group are replaced with deuterium.[1][2][3] This substitution results in a higher molecular weight compared to atropine.[4] Deuterated compounds like this compound are invaluable as internal standards in quantitative analysis by mass spectrometry and as tracers in pharmacokinetic studies.[5]

Data Presentation: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₂₀D₃NO₃
Molecular Weight 292.39 g/mol
CAS Number 1276197-36-4
Appearance White to off-white solid powder
Melting Point 113 - 115 °C
Boiling Point A boiling point for this compound is not experimentally determined. The boiling point of atropine is estimated to be 431.53°C, with sublimation occurring at 83–88 °C under reduced pressure. The effect of deuteration on the boiling point is expected to be minimal.
Solubility - Ethanol: ≥ 16 mg/mL (54.72 mM)- DMSO: ≥ 10 mg/mL (34.20 mM)- DMF: ≥ 2 mg/mL (6.84 mM)
IUPAC Name (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
InChI Key RKUNBYITZUJHSG-FIBGUPNXSA-N
SMILES [2H]C([2H])([2H])N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Storage Temperature 2-8°C
Purity ≥98%

Signaling Pathways of Atropine

Atropine, and by extension this compound, functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the action of the neurotransmitter acetylcholine at M1, M2, M3, M4, and M5 receptor subtypes, thereby inhibiting parasympathetic nerve effects. The physiological consequences of this blockade are tissue-specific and depend on the distribution of the muscarinic receptor subtypes.

G cluster_0 Atropine Action cluster_1 Downstream Effects Atropine This compound (Atropine) mAChRs Muscarinic Acetylcholine Receptors (M1-M5) Atropine->mAChRs Competitively Blocks Physiological_Response Physiological Response (e.g., ↑Heart Rate, ↓Secretions, Pupil Dilation) G_protein G-protein Dissociation (α and βγ subunits) mAChRs->G_protein Inhibition of Activation Acetylcholine Acetylcholine Acetylcholine->mAChRs Binds and Activates Effector Cellular Effectors (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Second_Messenger Second Messengers (e.g., ↓cAMP, ↑IP₃, ↑DAG) Effector->Second_Messenger Second_Messenger->Physiological_Response

Caption: Atropine's competitive antagonism of muscarinic acetylcholine receptors.

Experimental Protocols

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of atropine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a stock solution of unlabeled atropine in methanol at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration in the appropriate solvent for spiking into samples.

2. Sample Preparation:

  • To 100 µL of the plasma sample, calibrator, or quality control sample, add a precise volume of the this compound internal standard spiking solution.

  • Vortex the samples to ensure thorough mixing.

  • Perform protein precipitation by adding a suitable volume of a precipitating agent (e.g., acetonitrile).

  • Vortex vigorously for 1 minute.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both atropine and this compound.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the response ratio of the calibrators against their known concentrations.

  • Determine the concentration of atropine in the unknown samples by interpolating their response ratios onto the calibration curve.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general methodology for the ¹H NMR analysis of this compound.

1. Sample Preparation:

  • Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for the ¹H nucleus.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include:

    • Number of scans (NS): 16 or more for good signal-to-noise.

    • Relaxation delay (D1): 1-5 seconds.

    • Pulse width: Calibrated 90° pulse.

    • Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

4. Data Processing and Analysis:

  • Apply Fourier transformation to the free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities of the signals to confirm the structure of this compound. The absence of a signal corresponding to the N-methyl protons and the presence of other characteristic atropine signals will confirm the identity and isotopic labeling of the compound.

Experimental Workflows

Workflow for Pharmacokinetic Studies

This compound is an ideal tool for pharmacokinetic (PK) studies of atropine. The following workflow outlines a typical experimental design.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Dosing Administer Unlabeled Atropine to Study Subjects Sampling Collect Biological Samples (e.g., Blood, Plasma) at Pre-defined Time Points Dosing->Sampling Spiking Spike Samples with a Known Concentration of this compound (Internal Standard) Sampling->Spiking Extraction Sample Extraction and Cleanup (e.g., Protein Precipitation, Solid-Phase Extraction) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Atropine Concentration using the Internal Standard Calibration Curve LCMS->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Estimation (e.g., Cmax, Tmax, AUC, Half-life) Quantification->PK_Modeling

References

In-Depth Technical Guide to (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-Atropine-d3, a deuterated isotopologue of atropine, designed for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, and applications, with a focus on its use as an internal standard in analytical methodologies. Detailed experimental protocols and a review of the relevant signaling pathways are also included to support its practical application in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, a racemic mixture of deuterated atropine, is primarily known by the Chemical Abstracts Service (CAS) number 1276197-36-4 . An alternative CAS number, 60365-55-1 , is also associated with what appears to be the same or a structurally very similar compound, often referred to as (±)-Atropine-D3. This discrepancy may arise from different suppliers or cataloging systems. For regulatory and publication purposes, it is advisable to cite the specific CAS number associated with the material in use.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1276197-36-4[1]
Alternate CAS Number 60365-55-1[2]
Molecular Formula C₁₇H₂₀D₃NO₃[1]
Molecular Weight 292.39 g/mol
IUPAC Name [(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Synonyms (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3, Atropine-(N-methyl-D3)
Purity Typically ≥98%
Appearance White to off-white solid
Storage Conditions 2-8°C for short-term storage; -20°C for long-term storage

Synthesis

cluster_synthesis Conceptual Synthesis Workflow Noratropine Noratropine Reaction N-Alkylation Reaction Noratropine->Reaction DeuteratedMethylatingAgent Deuterated Methylating Agent (e.g., CD₃I) DeuteratedMethylatingAgent->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Base Weak Base (e.g., K₂CO₃) Base->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product cluster_pathway Atropine's Antagonism of Muscarinic Receptor Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Binds & Activates Atropine This compound (Antagonist) Atropine->mAChR Binds & Blocks G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) K_channel K⁺ Channel Activation G_protein->K_channel Activates βγ subunit (Gi/o) IP3_DAG IP₃ & DAG Production PLC->IP3_DAG cAMP cAMP Production (Inhibited) AC->cAMP Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., smooth muscle contraction, decreased heart rate) cAMP->Cellular_Response Modulates Ca_release->Cellular_Response K_channel->Cellular_Response Modulates cluster_workflow Bioanalytical Workflow using this compound Sample Biological Sample (e.g., Plasma) IS_Spike Spike with This compound Internal Standard Sample->IS_Spike Extraction Sample Preparation (e.g., Protein Precipitation) IS_Spike->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Ratio of Analyte to IS) MS->Data Result Quantitative Result Data->Result

References

(Rac)-Atropine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, (Rac)-Atropine-d3 serves as a critical tool in bioanalytical and pharmacological studies. This deuterated analog of atropine is primarily utilized as an internal standard in quantitative mass spectrometry-based assays, enabling precise and accurate measurement of atropine in complex biological matrices. This in-depth guide provides a comprehensive overview of this compound, including its suppliers, pricing, technical specifications, and its application in experimental settings.

I. Sourcing and Procurement of this compound

A variety of chemical suppliers offer this compound for research purposes. The product is typically available in small quantities, ranging from milligrams to grams. Pricing can vary significantly between suppliers and is often dependent on the quantity and purity of the compound. For the most current pricing, it is recommended to request a quote directly from the suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
MedchemExpressThis compound1276197-36-4≥99.0%1 mg, 5 mg, 10 mg, 50 mg
Sigma-Aldrich (AA BLOCKS, INC.)This compound1276197-36-498%Inquire
InvivoChemThis compound1276197-36-4≥98%1mg, 5mg, Other Sizes
LGC Standards(±)-Atropine-d3 (N-methyl-d3)1276197-36-4Not specified0.01 g, 0.05 g
ESSLAB(±)-Atropine-d31208197-36-4Not specified10 mg
CRM LABSTANDARDAtropine-D31276197-36-4Not specified100.00 mg/l, 1000.00 mg/l solution

Note: Pricing is subject to change and may not be publicly available. It is advisable to contact the suppliers directly for current pricing and availability.

II. Technical Specifications

This compound is a deuterated form of (Rac)-Atropine, where three hydrogen atoms on the N-methyl group are replaced by deuterium atoms. This isotopic labeling results in a molecular weight increase of approximately 3 Da compared to the unlabeled compound, allowing for its differentiation in mass spectrometry.

PropertyValue
Chemical Name (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
Synonyms (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3
CAS Number 1276197-36-4
Molecular Formula C₁₇H₂₀D₃NO₃
Molecular Weight 292.39 g/mol
Purity Typically ≥98%
Appearance White to off-white solid
Storage 2-8°C for short term, -20°C for long term

III. Mechanism of Action and Signaling Pathway

Atropine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This blockade of mAChRs inhibits the parasympathetic nervous system's effects on various organs. There are five subtypes of muscarinic receptors (M1-M5), and atropine is a non-selective antagonist for all of them.

Atropine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_Vesicle Acetylcholine (ACh) Vesicle Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release Nerve_Terminal Nerve Terminal mAChR Muscarinic ACh Receptor (mAChR) G_Protein G-protein mAChR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Effector->Response Leads to ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Atropine (Rac)-Atropine Atropine->mAChR Binds & Blocks

Figure 1: Atropine's competitive antagonism at the muscarinic acetylcholine receptor.

IV. Experimental Protocols: Bioanalytical Application

This compound is the gold standard internal standard for the quantification of atropine in biological samples, such as plasma, serum, and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to atropine, ensuring similar extraction recovery and ionization efficiency, which corrects for variations during sample preparation and analysis.

A. General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of atropine in a biological matrix using this compound as an internal standard.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Spiking with This compound (Internal Standard) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) IS_Spiking->Sample_Prep LC_Separation 4. Liquid Chromatography (LC) Separation Sample_Prep->LC_Separation MS_Detection 5. Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis Result Result: Atropine Concentration Data_Analysis->Result

Figure 2: General workflow for bioanalytical quantification of atropine.

B. Detailed Methodological Considerations

1. Sample Preparation:

  • Protein Precipitation: A common and straightforward method. Acetonitrile is a frequently used solvent to precipitate proteins from plasma or serum samples.

  • Solid Phase Extraction (SPE): Offers cleaner extracts by selectively isolating the analyte and internal standard from the matrix.

  • Liquid-Liquid Extraction (LLE): Another option for sample cleanup.

2. Liquid Chromatography (LC):

  • Column: Reversed-phase columns, such as C18, are typically used for the separation of atropine.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Selected Reaction Monitoring (SRM) is the preferred mode for quantification. This involves monitoring specific precursor-to-product ion transitions for both atropine and this compound.

    • Atropine transition (example): m/z 290.2 → 124.1

    • This compound transition (example): m/z 293.2 → 127.1

4. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of atropine to the peak area of this compound against the concentration of atropine standards. The concentration of atropine in unknown samples is then determined from this curve.

V. Synthesis of this compound

The synthesis of this compound typically involves the introduction of the three deuterium atoms at the N-methyl group of the tropane skeleton. While detailed proprietary synthesis methods are not always publicly available, a general synthetic strategy can be inferred. One common approach is the N-demethylation of atropine to noratropine, followed by N-methylation using a deuterated methylating agent.

Synthesis_Pathway Atropine (Rac)-Atropine (Starting Material) Noratropine Noratropine (Intermediate) Atropine->Noratropine N-Demethylation Atropine_d3 This compound (Final Product) Noratropine->Atropine_d3 N-Methylation Deuterated_Reagent Deuterated Methylating Agent (e.g., CD₃I) Deuterated_Reagent->Atropine_d3

Figure 3: A logical relationship diagram for a potential synthesis route of this compound.

(Rac)-Atropine-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of (Rac)-Atropine-d3 in a research setting. The document provides a comprehensive overview of its use as an internal standard in quantitative analysis, details on the broader pharmacological context of atropine, and specific experimental protocols for its application.

Core Application: Internal Standard for Quantitative Analysis

This compound, a deuterated isotopolog of atropine, serves a critical role in analytical chemistry, primarily as an internal standard for the accurate quantification of atropine in biological matrices.[1] Its utility is most pronounced in studies employing mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

The fundamental principle behind using a deuterated internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte (atropine). This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. By adding a known amount of this compound to a sample before processing, it co-elutes with the endogenous atropine and experiences similar analytical variations. This allows for the normalization of the analyte's signal to that of the internal standard, thereby correcting for potential losses during sample preparation and variations in instrument response. This significantly enhances the accuracy and precision of the quantification.

Pharmacological Context: Atropine as a Muscarinic Acetylcholine Receptor Antagonist

While this compound is primarily a tool for analytical chemistry, its relevance is intrinsically linked to the pharmacological significance of atropine. Atropine is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs), subtypes M1 through M5.[3] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in the parasympathetic nervous system, regulating a wide array of physiological functions.

The binding of atropine to these receptors competitively inhibits the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby blocking its effects. This antagonism leads to various physiological responses, including increased heart rate, decreased salivation and other secretions, and relaxation of smooth muscle.

Quantitative Data: Atropine Receptor Binding and Functional Inhibition

The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of atropine for the five human muscarinic acetylcholine receptor subtypes. As a deuterated analog, this compound is expected to have virtually identical binding and inhibitory properties.

Receptor SubtypeBinding Affinity (Ki) (nM)
M10.7 - 1.2
M21.6 - 3.2
M31.3 - 2.2
M40.8 - 1.5
M52.8
Receptor SubtypeFunctional Inhibition (IC50) (nM)
M12.22 ± 0.60
M24.32 ± 1.63
M34.16 ± 1.04
M42.38 ± 1.07
M53.39 ± 1.16

Muscarinic Receptor Signaling Pathways

Atropine, by blocking muscarinic receptors, inhibits the downstream signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different families of G proteins, leading to distinct cellular responses.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors predominantly couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Muscarinic_Receptor_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_1->M1_M3_M5 Binds Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_1 Cellular Response Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 Atropine_1 Atropine Atropine_1->M1_M3_M5 Blocks ACh_2 Acetylcholine M2_M4 M2/M4 Receptor ACh_2->M2_M4 Binds Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_2 Cellular Response PKA->Cellular_Response_2 Atropine_2 Atropine Atropine_2->M2_M4 Blocks

Caption: Muscarinic receptor signaling pathways and the inhibitory action of atropine.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of atropine in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is adapted from validated methods and serves as a comprehensive guide.

I. Materials and Reagents
  • Analytes: Atropine, this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (drug-free)

  • Equipment:

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g)

    • Pipettes and tips

    • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

II. Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve atropine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the atropine stock solution with 50:50 methanol:water to create a series of calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.

III. Sample Preparation (Protein Precipitation)
  • Aliquoting:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition:

    • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but recommended for higher sensitivity):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection:

    • Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

Experimental_Workflow_for_Atropine_Quantification Start Start: Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (Optional) Collect_Supernatant->Evaporate Inject Inject into LC-MS/MS Collect_Supernatant->Inject Direct Injection Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->Inject End Data Acquisition and Analysis Inject->End

Caption: General experimental workflow for atropine quantification in plasma.

IV. LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atropine290.2124.225
This compound293.2124.225

Note: The product ion for both atropine and its d3-labeled standard is the same because the deuterium atoms are on the N-methyl group, which is lost during fragmentation.

V. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (atropine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of atropine in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of atropine in complex biological matrices. Its primary role as an internal standard in mass spectrometry-based bioanalysis is well-established. Understanding the pharmacological context of atropine as a non-selective muscarinic antagonist and the specifics of the analytical methodology allows for the robust design and execution of pharmacokinetic, toxicokinetic, and other studies involving this important compound. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a research setting.

References

An In-depth Technical Guide on the Safety and Use of (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of (Rac)-Atropine-d3, a deuterated form of atropine, intended for researchers, scientists, and drug development professionals. It covers key safety data, physicochemical properties, and its primary application as an internal standard in analytical methodologies.

Compound Identification and Physicochemical Properties

This compound is the deuterium-labeled version of (Rac)-Atropine, a well-known competitive antagonist of muscarinic acetylcholine receptors.[1] The deuteration, typically on the N-methyl group, makes it a valuable tool in pharmacokinetic and metabolic studies.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
Synonyms (Rac)-Tropine tropate-d3; (Rac)-Hyoscyamine-d3[2]
CAS Number 1276197-36-4
Unlabeled CAS 51-55-8
Molecular Formula C₁₇H₂₀D₃NO₃
Molecular Weight 292.39 g/mol
Exact Mass 292.18662383 Da
Appearance White to off-white solid
Purity ≥98%
Melting Point 115 °C (for non-deuterated atropine)
Solubility Soluble in Ethanol (≥ 16 mg/mL)
logP 1.8

Safety Data

For atropine (the non-deuterated form), the following GHS classifications apply and should be considered for this compound:

Table 2: GHS Classification for Atropine

ClassificationCodeStatement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled

Source: Cayman Chemical SDS for Atropine

A solution of D3-Atropine in acetonitrile has been classified as a flammable liquid (Category 2), with acute oral, inhalation, and dermal toxicity (Category 4), and causing serious eye irritation (Category 2).

The following toxicological data are for the non-deuterated atropine and should be used as a reference for this compound.

Table 3: Acute Toxicity Data for Atropine (CAS: 51-55-8)

RouteSpeciesLD50Source(s)
OralRat500 mg/kg
OralMouse75 mg/kg
OralRabbit600 mg/kg
IntraperitonealRat280 mg/kg
IntraperitonealMouse30 mg/kg
SubcutaneousRat250 mg/kg
SubcutaneousMouse428 mg/kg

This data is for the non-deuterated form of Atropine. No specific LD50 data is available for this compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Do not breathe dust.

Storage:

  • Store in a cool, well-ventilated area.

  • Keep container tightly closed.

  • Recommended storage temperatures vary by supplier, ranging from room temperature to 2-8°C or -20°C for long-term storage of the solid form.

  • In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.

Experimental Protocols and Applications

This compound is primarily used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard is a gold standard in bioanalytical mass spectrometry.

A deuterated internal standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished from the analyte by a mass spectrometer. The key advantages are:

  • It co-elutes with the analyte in chromatographic systems, experiencing similar matrix effects (ion suppression or enhancement).

  • It compensates for analyte loss during sample preparation and extraction.

  • It corrects for variability in injection volume and instrument response.

By adding a known amount of this compound to samples and calibration standards, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification, leading to improved accuracy and precision.

The following diagram illustrates a typical workflow for the quantification of atropine in a biological matrix (e.g., plasma) using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC System Supernatant->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring) Ionization->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantification Quantify Atropine Concentration Curve->Quantification G cluster_receptor Muscarinic Receptor Signaling cluster_m135 M1, M3, M5 Receptors cluster_m24 M2, M4 Receptors ACh Acetylcholine (ACh) M135 M1/M3/M5 ACh->M135 M24 M2/M4 ACh->M24 Atropine This compound Atropine->M135 antagonism Atropine->M24 antagonism Gq Gq/11 M135->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response1 PKC->Response1 Gi Gi/o M24->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP inhibition Response2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Response2

References

An In-depth Technical Guide to (Rac)-Atropine-d3: Solubility and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive technical information on the solubility and recommended storage conditions for (Rac)-Atropine-d3, a deuterated isotopologue of atropine. The content herein is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.

Solubility Profile

This compound exhibits solubility in various organic solvents. The following table summarizes the available quantitative solubility data. It is important to note that for some solvents, the saturation point was not determined, and the data represents the minimum concentration at which the compound is soluble.

Table 1: Solubility of this compound and Atropine

CompoundSolventConcentration (mg/mL)Molar Concentration (mM)Notes
This compoundEthanol≥ 1654.72Saturation unknown.
This compoundDMSO≥ 1034.20Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent.
This compoundDMF≥ 26.84
AtropinePBS (pH 7.2)~ 10For the non-deuterated form.

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its stability and integrity. The following table outlines the recommended storage conditions for the compound in both solid form and in solution.

Table 2: Storage Conditions for this compound

FormTemperatureDurationAdditional Notes
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent-80°C6 monthsUse within this period for stock solutions.
In Solvent-20°C1 monthUse within this period for stock solutions.

For aqueous solutions of atropine, it is generally not recommended to store them for more than one day. Atropine and its deuterated analogue are known to be sensitive to light and air. Therefore, it is advisable to store them in tightly sealed containers, protected from light. For solutions, purging with an inert gas can also be beneficial.

Experimental Protocols

3.1. Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Materials:

  • This compound solid

  • Solvent of interest (e.g., Ethanol, DMSO, purified water)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The excess solid should be visually present.

  • Equilibration: Place the container in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifuging the sample at a high speed and then filtering the supernatant through a chemically inert syringe filter to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Below is a workflow diagram illustrating this process.

G cluster_0 Solubility Determination Workflow prep 1. Prepare Supersaturated Solution (Excess solid in solvent) equilibrate 2. Equilibrate (Constant temperature agitation for 24-72h) prep->equilibrate Establish Equilibrium separate 3. Separate Phases (Centrifuge and filter) equilibrate->separate Isolate Saturated Solution quantify 4. Quantify Solute (Analyze clear filtrate via HPLC) separate->quantify Measure Concentration report 5. Report Results (mg/mL or mol/L at specified temperature) quantify->report Finalize Data

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathway

Atropine, and by extension this compound, functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It non-selectively blocks all subtypes of mAChRs (M1-M5), thereby inhibiting the effects of acetylcholine.[1][3] This antagonism of the parasympathetic nervous system leads to a variety of physiological effects.

The diagram below illustrates the mechanism of action of atropine at the cellular level, focusing on its effect on cardiac M2 receptors.

G cluster_0 Atropine's Antagonism of Muscarinic Acetylcholine Receptor ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (M2) ACh->mAChR Binds and Activates Atropine This compound Atropine->mAChR Binds and Blocks G_protein Gi Protein mAChR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Physiological_Response Physiological Response (e.g., Increased Heart Rate) cAMP->Physiological_Response Results in

Mechanism of action of this compound as a muscarinic antagonist.

References

An In-Depth Technical Guide on the Isotopic Purity of (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of (Rac)-Atropine-d3, a deuterated internal standard crucial for accurate quantification in bioanalytical studies. This document outlines the importance of isotopic purity, presents typical analytical specifications, details the experimental protocols for its determination, and illustrates the pharmacological context of atropine's mechanism of action.

Introduction to Isotopic Purity in Deuterated Standards

Deuterated internal standards, such as this compound, are the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their use is predicated on the principle that a stable isotope-labeled (SIL) compound will exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatographic separation and experiencing similar matrix effects and ionization efficiencies.[1][2] This ensures robust and reliable quantification by correcting for variations during sample preparation and analysis.[1]

The quality of a deuterated internal standard is critically defined by its isotopic purity and enrichment. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of molecules with a particular isotopic composition (e.g., d3, d2, d1, d0).[3] High isotopic purity is essential to prevent analytical inaccuracies, as the presence of unlabeled analyte (d0) as an impurity in the internal standard can lead to an overestimation of the analyte's concentration. Ideally, the isotopic enrichment of a deuterated standard should be ≥98%.

Data Presentation: Physicochemical Properties and Isotopic Purity

While a specific Certificate of Analysis with the isotopic distribution for this compound is not publicly available, the following tables summarize its general physicochemical properties and a typical, expected isotopic purity profile for a high-quality standard.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name(1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
Synonyms(Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3
CAS Number1276197-36-4
Molecular FormulaC₁₇H₂₀D₃NO₃
Molecular Weight292.39 g/mol
Chemical PurityTypically ≥98% (by HPLC)

Table 2: Representative Isotopic Purity of this compound

Note: The following data is illustrative of a high-quality deuterated standard and is based on typical specifications, as a specific Certificate of Analysis for this compound was not available in the public domain. The actual distribution may vary between different manufacturing lots.

IsotopologueSpecies Abundance (%)
d3> 98.5%
d2< 1.0%
d1< 0.5%
d0< 0.1%
Isotopic Enrichment ≥ 99 atom % D

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of deuterated compounds like this compound relies on high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)

This method is employed to determine the relative abundance of each isotopologue (d3, d2, d1, d0).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.

2. Chromatographic Separation (LC-HRMS):

  • System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Analysis:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan from m/z 150-500 with a resolution of ≥70,000.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical monoisotopic masses of the protonated isotopologues:

      • d3 ([M+H]⁺): ~293.19 m/z

      • d2 ([M+H]⁺): ~292.18 m/z

      • d1 ([M+H]⁺): ~291.18 m/z

      • d0 ([M+H]⁺): ~290.17 m/z

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each species relative to the total peak area of all isotopologues.

Protocol 2: Isotopic Enrichment and Structural Integrity by NMR Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic enrichment.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher.

  • Experiment: Standard proton NMR spectrum.

  • Analysis: In the unlabeled atropine, the N-methyl group protons appear as a singlet. In this compound, this signal should be significantly diminished or absent. The isotopic enrichment can be estimated by comparing the integral of the residual N-methyl proton signal to the integrals of other non-deuterated protons in the molecule.

3. ²H NMR Spectroscopy:

  • Experiment: Deuterium NMR spectrum.

  • Analysis: This spectrum will show a signal corresponding to the deuterium atoms on the N-methyl group, confirming the location of the label.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining isotopic purity and the signaling pathway of atropine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing stock_solution Prepare 1 mg/mL Stock Solution in Methanol working_solution Dilute to 1 µg/mL with Mobile Phase stock_solution->working_solution injection Inject 5 µL onto C18 Column working_solution->injection separation Gradient Elution injection->separation detection Full Scan HRMS (Positive ESI) separation->detection extract_ions Extract Ion Chromatograms for d0, d1, d2, d3 detection->extract_ions integrate_peaks Integrate Peak Areas extract_ions->integrate_peaks calculate_purity Calculate Relative Abundance of Each Isotopologue integrate_peaks->calculate_purity

Caption: Experimental workflow for isotopic purity assessment by LC-HRMS.

signaling_pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_effector Effector and Second Messenger ACh Acetylcholine (ACh) M2_Receptor Muscarinic M2 Receptor (GPCR) ACh->M2_Receptor Binds & Activates Atropine This compound Atropine->M2_Receptor Competitively Blocks G_protein Gi Protein Complex (α, β, γ) M2_Receptor->G_protein Activates G_alpha Giα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response Leads to K_channel->Response Contributes to

Caption: Atropine's antagonism of the muscarinic acetylcholine receptor signaling pathway.

Conclusion

The isotopic purity of this compound is a critical parameter that ensures its suitability as an internal standard for high-precision quantitative bioanalysis. Through rigorous analytical testing using HRMS and NMR, the isotopic distribution can be accurately characterized, confirming a high enrichment of the d3 isotopologue and minimal presence of lower deuterated and unlabeled species. This diligence in quality control underpins the reliability of pharmacokinetic and other quantitative studies that are fundamental to drug development.

References

Technical Guide to the Synthesis of Deuterated Atropine Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated atropine standards, crucial for a variety of research applications, including pharmacokinetic studies and as internal standards in mass spectrometry-based quantification. This document outlines the primary synthetic strategies, detailed experimental protocols, and methods for characterization and data analysis.

Introduction

Deuterated standards are essential tools in modern analytical and metabolic research. The substitution of hydrogen with deuterium atoms affords a molecule with a higher mass, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry, without significantly altering its chemical properties. Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors and has various clinical applications. Deuterated atropine, particularly atropine-d3, serves as an invaluable internal standard for the accurate quantification of atropine in biological matrices.

Synthetic Strategies

The most common and efficient method for the synthesis of atropine-d3 involves a two-step process starting from commercially available atropine:

  • N-demethylation of Atropine: The methyl group is removed from the nitrogen atom of the tropane ring to yield noratropine.

  • N-methylation of Noratropine with a Deuterated Methyl Source: A trideuteromethyl group (-CD3) is introduced to the nitrogen atom of noratropine to produce atropine-d3.

This approach is favored due to the ready availability of the starting material and the relatively straightforward nature of the reactions.

Experimental Protocols

Step 1: N-demethylation of Atropine to Noratropine

This procedure is adapted from the method described by van der Meer and Hundt (1983).

Materials:

  • Atropine sulfate

  • Potassium permanganate (KMnO4)

  • Chloroform

  • Absolute ethanol

  • Aqueous oxalic acid (10% w/v)

  • Sodium metabisulfite

  • Concentrated ammonia solution

  • Water

Procedure:

  • Dissolve atropine sulfate (5 g) in water (250 ml) in a beaker.

  • While stirring at 4°C, add potassium permanganate (5 g) to the solution. Continue stirring for 10 minutes without controlling the temperature or pH.

  • Filter off the precipitated manganese dioxide (MnO2).

  • To the filtrate, add another 5 g portion of potassium permanganate and stir for an additional 10 minutes.

  • Remove the newly formed MnO2 by filtration.

  • Extract the alkaloids from the filtrate with chloroform (4 x 50 ml).

  • Dry the combined chloroform extracts and evaporate to dryness.

  • Dissolve the residue in absolute ethanol (2 ml) and treat dropwise with 10% aqueous oxalic acid to precipitate noratropine oxalate.

  • To recover any remaining product, suspend the manganese dioxide from the filtration steps in water and reduce it with sodium metabisulfite until a clear solution is obtained.

  • Adjust the pH of this solution to 9.2 with concentrated ammonia solution and extract with chloroform.

  • Precipitate the noratropine oxalate from the chloroform extract as described in step 8.

  • Combine the noratropine oxalate precipitates. The reported yield for this process is approximately 16.8%.[1]

Step 2: N-methylation of Noratropine to Atropine-d3

This is a general procedure for the N-methylation of a secondary amine using a deuterated methylating agent.

Materials:

  • Noratropine (free base)

  • Deuterated methyl iodide (CD3I)

  • Anhydrous potassium carbonate (K2CO3) or another suitable base

  • Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (2 M)

  • Sodium hydroxide solution (10% w/v)

Procedure:

  • Dissolve noratropine (free base) in an anhydrous solvent such as acetonitrile or DMF in a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add an excess of a suitable base, such as anhydrous potassium carbonate, to the solution.

  • Add deuterated methyl iodide (a slight excess, e.g., 1.1-1.5 equivalents) to the stirred suspension.

  • Heat the reaction mixture (e.g., to 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the base.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • To purify, the crude product can be extracted into an acidic aqueous solution (2 M HCl) to separate it from any neutral impurities.

  • The acidic aqueous layer is then made alkaline (pH > 10) with a sodium hydroxide solution.

  • The product, atropine-d3, is then extracted with diethyl ether.

  • The combined ether extracts are dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is evaporated to yield the purified atropine-d3.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields for Atropine-d3

StepReactionStarting MaterialKey ReagentsProductReported Yield
1N-demethylationAtropine sulfatePotassium permanganateNoratropine oxalate~16.8%[1]
2N-methylationNoratropineDeuterated methyl iodide (CD3I)Atropine-d3Good

Note: The yield for the N-methylation step is described as "good" in the literature, but a specific quantitative value is not provided in the readily available abstracts.

Characterization of Deuterated Atropine

5.1. Mass Spectrometry

Mass spectrometry (MS) is the primary technique used to confirm the incorporation of deuterium and to determine the isotopic purity of the final product. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic peaks. The mass spectrum of atropine-d3 will show a molecular ion peak (M+H)+ at m/z 293.19, which is 3 units higher than that of unlabeled atropine (m/z 290.17). The isotopic distribution will show a high abundance of the d3 species, with minor contributions from d2, d1, and d0 species.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the deuterated compound and to determine the position of the deuterium labels. In the 1H NMR spectrum of atropine-d3, the signal corresponding to the N-methyl protons will be absent or significantly reduced in intensity. 13C NMR can also be used to confirm the structure.

Table 2: Expected Mass Spectrometry and NMR Data for Atropine-d3

AnalysisExpected Result
Mass Spectrometry (ESI+) [M+H]+ = 293.19
1H NMR Absence or significant reduction of the N-CH3 signal (around 2.2-2.5 ppm)
13C NMR A triplet signal for the N-CD3 carbon due to coupling with deuterium (if observable)

Visualizations

Atropine Signaling Pathway

Atropine functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of acetylcholine (ACh), atropine inhibits the parasympathetic nervous system's "rest and digest" responses.

Atropine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Cardiac Muscle) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic ACh Receptor (M2) G_protein Gi/o Protein mAChR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Ca2+ Channel PKA->Ca_channel Phosphorylates (Inhibition) ACh->mAChR Binds Atropine Atropine Atropine->mAChR Blocks

Caption: Atropine competitively blocks muscarinic acetylcholine receptors.

Experimental Workflow for Atropine-d3 Synthesis

The following diagram illustrates the key steps in the synthesis of deuterated atropine.

Synthesis_Workflow Atropine Atropine Demethylation N-demethylation (KMnO4) Atropine->Demethylation Noratropine Noratropine Demethylation->Noratropine Methylation N-methylation (CD3I, K2CO3) Noratropine->Methylation Atropine_d3 Atropine-d3 Methylation->Atropine_d3 Purification Purification (Extraction) Atropine_d3->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: Workflow for the synthesis of atropine-d3 from atropine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (Rac)-Atropine-d3 vs. Non-labeled Atropine

This guide provides a comprehensive technical comparison between this compound and its non-labeled counterpart. It details their respective properties, mechanisms of action, and applications, with a focus on the use of the deuterated compound as an internal standard in bioanalytical assays.

Core Properties: A Comparative Overview

This compound is a deuterated isotopologue of atropine. In this form, three hydrogen atoms on the N-methyl group are replaced with deuterium. This substitution results in a minimal structural change but a distinct and measurable increase in molecular mass. This key difference is fundamental to its primary application in analytical chemistry, without significantly altering its chemical or physical behavior compared to the non-labeled compound.[1][2][3][4]

Table 1: Chemical and Physical Properties

PropertyNon-labeled (Rac)-AtropineThis compound
Synonyms (±)-Hyoscyamine, Tropine tropate(Rac)-Tropine tropate-d3, (±)-Atropine-(N-methyl-d3)
Chemical Formula C₁₇H₂₃NO₃C₁₇H₂₀D₃NO₃
Molecular Weight 289.37 g/mol [5]292.39 g/mol
Appearance White crystalline powder or colorless crystalsWhite to off-white solid powder
Melting Point 114–118 °C113–115 °C
Solubility Soluble in water, ethanol, chloroform, and etherSoluble in DMSO, Methanol

Mechanism of Action and Signaling Pathway

Both labeled and non-labeled atropine function as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs), with affinity for all five subtypes (M1, M2, M3, M4, and M5). Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, binds to these G-protein coupled receptors to initiate a "rest and digest" response. Atropine competitively blocks this binding, thereby inhibiting the effects of acetylcholine and allowing sympathetic nervous system responses to dominate. This antagonism leads to various physiological effects, such as increased heart rate, decreased secretions, and relaxation of smooth muscle.

G_Protein_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_Release Acetylcholine (ACh) Release mAChR Muscarinic ACh Receptor (mAChR) ACh_Release->mAChR Binds G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibits Response Cellular Response (e.g., ↓cAMP) Effector->Response Leads to Atropine This compound or Non-labeled Atropine Atropine->mAChR Competitively Blocks

Caption: Atropine's antagonism at the muscarinic acetylcholine receptor.

Pharmacokinetics and Receptor Affinity

The pharmacokinetic profile of atropine is well-documented. It is rapidly absorbed and distributed throughout the body, readily crossing the placental barrier. Metabolism occurs primarily in the liver through enzymatic hydrolysis, with a portion of the drug excreted unchanged in the urine. The elimination half-life is approximately 2 to 4 hours. The deuteration in this compound is not expected to significantly alter these pharmacokinetic parameters, a crucial characteristic for its use as an internal standard.

Table 2: Pharmacokinetic and Receptor Binding Properties of Atropine

ParameterValueReference
Bioavailability Rapidly and well absorbed after IM administration
Plasma Half-life 2 - 4 hours
Plasma Protein Binding 14% - 44%
Metabolism Hepatic enzymatic hydrolysis
Major Metabolites Noratropine, atropin-n-oxide, tropine, tropic acid
Excretion 13% - 50% excreted unchanged in urine
Receptor Affinity (KD) ~1 nM for brain muscarinic receptors
Apparent KD 0.4 - 0.7 nM for human iris muscarinic receptors

Application in Bioanalysis: The Gold Standard Internal Standard

The principal application of this compound is as an internal standard (IS) for the quantitative analysis of atropine in biological matrices using mass spectrometry. An ideal internal standard co-elutes with the analyte and exhibits identical chemical behavior during sample extraction, chromatography, and ionization, but is clearly distinguishable by its mass. This allows it to accurately correct for variations in sample preparation and instrument response, which is critical for robust and reproducible bioanalytical methods.

Table 3: Comparison for Use as an Internal Standard in LC-MS

PropertyNon-labeled Atropine (Analyte)This compound (Internal Standard)Rationale for Equivalence
Extraction Recovery VariableAssumed to be identical to analyteNear-identical polarity and chemical structure ensure co-extraction.
Chromatographic Retention IdenticalCo-elutes with the analyteDeuteration does not significantly affect chromatographic behavior.
Ionization Efficiency (ESI) Variable (subject to matrix effects)Assumed to be identical to analyteCo-elution ensures both molecules experience the same ionization conditions and matrix suppression/enhancement.
Mass-to-Charge Ratio (m/z) DistinctDistinct (+3 Da difference)Allows for simultaneous but separate detection by the mass spectrometer.

Experimental Protocol: Quantification of Atropine in Human Plasma via LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of atropine in plasma for pharmacokinetic, clinical, or forensic studies.

Experimental Workflow

The general workflow involves spiking the plasma sample with the deuterated internal standard, preparing the sample to remove interferences, separating the analyte from other components via HPLC, and finally, detecting and quantifying it using a tandem mass spectrometer.

LCMS_Methodology cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 100 µL) Spike Add this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject onto LC Column Centrifuge->Inject Separate HPLC Separation (e.g., C18 column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

References

The Pharmacokinetics of Deuterated Atropine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative pharmacokinetic data from preclinical or clinical studies on deuterated atropine versus non-deuterated atropine is not publicly available as of the last update of this document. This guide provides a comprehensive overview based on the known metabolism of atropine and the scientific principles of the kinetic isotope effect (KIE) to inform future research and development.

Executive Summary

Atropine, a tropane alkaloid, is an essential medication used for a variety of clinical applications, including the treatment of bradycardia, organophosphate poisoning, and as a mydriatic agent. Its therapeutic efficacy is, however, limited by a relatively short half-life and potential for side effects. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, presents a promising strategy to improve the pharmacokinetic profile of atropine. By slowing down the rate of metabolic degradation through the kinetic isotope effect, deuteration could lead to a longer duration of action, increased systemic exposure, and potentially a more favorable safety profile. This technical guide explores the rationale for developing deuterated atropine, details its known metabolic pathways, and provides a hypothetical framework for its pharmacokinetic evaluation.

The Rationale for Deuterating Atropine

The primary motivation for developing a deuterated version of atropine lies in the potential to enhance its metabolic stability. The metabolism of atropine is a key determinant of its duration of action. By strategically placing deuterium at metabolically vulnerable positions, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down the rate of enzymatic cleavage. This phenomenon, known as the kinetic isotope effect (KIE), could lead to several therapeutic advantages:

  • Prolonged Half-Life: A reduced rate of metabolism would result in a longer plasma half-life, potentially reducing the frequency of administration.

  • Increased Bioavailability: For orally administered atropine, slowing first-pass metabolism could increase its bioavailability.

  • Reduced Metabolite-Mediated Toxicity: If any of the metabolites are associated with adverse effects, reducing their formation could improve the drug's safety profile.

  • More Predictable Dosing: A more stable pharmacokinetic profile could lead to less inter-individual variability in patient response.

Metabolism of Atropine

The metabolism of atropine in humans is complex and involves several enzymatic pathways. The major metabolites result from N-demethylation, oxidation, and hydrolysis. Understanding these pathways is critical for identifying the optimal positions for deuteration.

In humans, a significant portion of an administered dose of atropine is excreted unchanged in the urine.[1][2] The main metabolites include:

  • Noratropine: Formed via N-demethylation of the tropane ring.[1]

  • Atropine-N-oxide: An oxidation product of the nitrogen atom.[1]

  • Tropine (Tropic acid ester): Resulting from the hydrolysis of the ester linkage.[1]

  • Tropic acid: Also a product of ester hydrolysis.

The N-demethylation pathway is a primary target for deuteration. Replacing the hydrogens on the N-methyl group with deuterium (creating atropine-d3) would be expected to slow down the formation of noratropine, thereby potentially increasing the parent drug's exposure.

Pharmacokinetics of Non-Deuterated Atropine

The pharmacokinetic parameters of non-deuterated atropine have been characterized in various studies and serve as a benchmark for the evaluation of any deuterated analogue.

ParameterRoute of AdministrationValueReference
Tmax (Time to Peak Plasma Concentration) Intramuscular30 minutes
Oral Gel1.6 hours
Cmax (Peak Plasma Concentration) 1.67 mg Intramuscular9.6 ng/mL
0.01% w/w Oral Gel0.14 ng/mL
Half-life (t½) Intravenous/Intramuscular2 to 4 hours
Bioavailability Intramuscular~50%
Protein Binding 14% to 44%
Volume of Distribution (Vd) Intravenous1.0 to 1.7 L/kg
Clearance Intravenous2.9 to 6.8 mL/min/kg

Hypothetical Experimental Protocol for a Comparative Pharmacokinetic Study

This section outlines a hypothetical experimental protocol for a preclinical study in rats to compare the pharmacokinetics of deuterated atropine (e.g., atropine-d3) with non-deuterated atropine.

Study Design

A parallel-group study in male Sprague-Dawley rats (n=6 per group) is proposed.

  • Group 1: Non-deuterated atropine (intravenous administration)

  • Group 2: Deuterated atropine (intravenous administration)

  • Group 3: Non-deuterated atropine (oral gavage)

  • Group 4: Deuterated atropine (oral gavage)

Dosing
  • Intravenous: 1 mg/kg administered as a bolus via the tail vein.

  • Oral: 5 mg/kg administered by oral gavage.

Sample Collection

Blood samples (approximately 0.2 mL) will be collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of both deuterated and non-deuterated atropine will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A stable isotope-labeled internal standard (e.g., atropine-d5) would be ideal for quantification.

Visualizations

Atropine Signaling Pathway

Atropine_Signaling_Pathway cluster_post Postsynaptic Neuron Acetylcholine_storage Acetylcholine (ACh) ACh_release Acetylcholine_storage->ACh_release Nerve Impulse M2_Receptor Muscarinic M2 Receptor G_Protein Gi/o Protein M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+) G_Protein->Ion_Channel Opens cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Atropine Atropine Atropine->M2_Receptor Blocks ACh_release->M2_Receptor Binds Atropine_Metabolism Atropine Atropine Noratropine Noratropine Atropine->Noratropine N-demethylation (CYP450) Atropine_N_Oxide Atropine-N-Oxide Atropine->Atropine_N_Oxide N-oxidation Tropine Tropine Atropine->Tropine Ester Hydrolysis Tropic_Acid Tropic Acid Atropine->Tropic_Acid Ester Hydrolysis Experimental_Workflow A Animal Dosing (IV and Oral) B Serial Blood Sampling A->B C Plasma Separation B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Modeling D->E F Data Comparison and Reporting E->F

References

The Metabolic Journey of (Rac)-Atropine-d3 in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of (Rac)-Atropine-d3 in biological systems. While specific research on the deuterated form is limited, this document extrapolates from the extensive data available on non-deuterated atropine, offering insights into its expected metabolic fate, pharmacokinetic profile, and the methodologies employed for its study. The inclusion of deuterium in the N-methyl group of atropine is primarily for its use as an internal standard in analytical quantification; however, it is important to consider potential kinetic isotope effects on its metabolism.

Introduction to (Rac)-Atropine

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1][2][3][4] It is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[3] Atropine is widely used in medicine for its effects on the parasympathetic nervous system, including its use as an antidote for organophosphate poisoning, for the treatment of bradycardia, and in ophthalmology to dilate the pupils. This compound is a stable isotope-labeled version of atropine, where three hydrogen atoms on the N-methyl group are replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of atropine in biological matrices.

Metabolic Pathways

The metabolism of atropine is reasonably well-characterized and occurs primarily in the liver through enzymatic hydrolysis and oxidation. The same pathways are anticipated for this compound. The major metabolic routes include:

  • Ester Hydrolysis: The ester linkage in atropine is hydrolyzed by esterases to form tropine and tropic acid. This is a significant pathway in the breakdown of the molecule.

  • N-Demethylation: The N-methyl group can be removed to form noratropine.

  • N-Oxidation: The nitrogen atom in the tropane ring can be oxidized to form atropine-N-oxide.

A portion of the administered atropine is also excreted unchanged in the urine.

AtropineMetabolism cluster_main Metabolic Pathways of this compound cluster_metabolites Major Metabolites Atropine This compound Noratropine Noratropine-d3 Atropine->Noratropine N-Demethylation Atropine_N_Oxide Atropine-N-oxide-d3 Atropine->Atropine_N_Oxide N-Oxidation Tropine Tropine Atropine->Tropine Ester Hydrolysis Tropic_Acid Tropic Acid Atropine->Tropic_Acid Ester Hydrolysis Unchanged Unchanged Atropine-d3 (Excreted) Atropine->Unchanged Renal Excretion ExperimentalWorkflow cluster_workflow General Experimental Workflow for Atropine Metabolism Study Sample Biological Sample Collection (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification of Atropine and its Metabolites Data->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

References

Methodological & Application

Application Note and Protocol for the Quantification of (Rac)-Atropine in Plasma using (Rac)-Atropine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atropine is a tropane alkaloid with significant clinical use as an anticholinergic agent. Accurate quantification of atropine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note provides a detailed protocol for the determination of (Rac)-Atropine in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing (Rac)-Atropine-d3 as an internal standard (IS) to ensure accuracy and precision. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response.[1]

Principle

This method involves the extraction of atropine and the internal standard, this compound, from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard. Selected reaction monitoring (SRM) is utilized for its high selectivity and sensitivity.

Materials and Reagents

  • (Rac)-Atropine hydrochloride (Reference Standard)

  • This compound (Internal Standard)[1]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (Drug-free)

  • Control and calibration plasma samples

Equipment

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., Zorbax XDB-CN, 75mm × 4.6mm i.d., 3.5μm or a fully porous sub 2 μm C18 column)[2][3]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Experimental Protocols

Standard and Internal Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (Rac)-Atropine and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of atropine by serial dilution of the primary stock solution with a water-methanol mixture (50:50, v/v) to achieve concentrations ranging from 0.020 to 20 µg/mL.[3]

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with a suitable solvent (e.g., 25-mM formate buffer or acetonitrile) to a final concentration appropriate for spiking into plasma samples (e.g., 36 pg/mL).

Sample Preparation

Two common methods for plasma sample preparation for atropine analysis are protein precipitation and solid-phase extraction.

Method 1: Protein Precipitation

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound).

  • Add 900 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at a high speed (e.g., 4000 × g) for 10 minutes.

  • Transfer a portion of the clear supernatant for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Load 10 µL of the plasma sample onto the conditioned cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Zorbax XDB-CN (75mm × 4.6mm i.d., 3.5μm) or a fully porous sub 2 μm C18 column.

    • Mobile Phase: A gradient elution using a mixture of purified water with formic acid and acetonitrile with formic acid is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 1 mL/min.

    • Injection Volume: 20 µL.

    • Analysis Time: Approximately 4 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions: The specific precursor-to-product ion transitions for atropine and atropine-d3 should be optimized on the mass spectrometer being used. A common precursor ion for atropine is m/z 290.

Data Presentation

The performance of the method should be validated according to regulatory guidelines (e.g., ICH M10). Key validation parameters are summarized in the tables below, based on representative data from published methods.

Table 1: Method Validation Parameters for Atropine Quantification in Plasma

ParameterResultReference
Linearity Range0.10 - 50.00 ng/mL
0.05 - 50 ng/mL
80 pg/mL - 40 ng/mL
1.0 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)0.10 ng/mL
1.0 ng/mL
Interday Precision (%CV)<10%
Intraday Precision (%CV)<10% for atropine
<8%
Interday Accuracywithin ±7%
Intraday Accuracywithin ±7% for atropine
87% to 110%
Mean Extraction Recovery88-94% (precipitation)
>90% (SPE)
Matrix EffectNo significant effect observed

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of (Rac)-Atropine in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_spike Spike with this compound plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (ESI+, SRM) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for plasma sample analysis.

logical_relationship cluster_quantification Quantitative Analysis atropine Atropine Peak Area ratio Peak Area Ratio (Atropine / Atropine-d3) atropine->ratio atropine_d3 This compound Peak Area atropine_d3->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Atropine Concentration calibration_curve->concentration

Caption: Logic for atropine quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of atropine in plasma samples. The protocol, including either protein precipitation or solid-phase extraction for sample preparation, is suitable for a variety of research and clinical applications. Proper method validation is essential to ensure data quality and reproducibility.

References

Application Notes: Quantification of Atropine using (Rac)-Atropine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. It is a core medicine in the World Health Organization's Model List of Essential Medicines and is used to treat a variety of conditions, including bradycardia, organophosphate poisoning, and to decrease saliva production during surgery. Accurate quantification of atropine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. The use of a stable isotope-labeled internal standard, such as (Rac)-Atropine-d3, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.

These application notes provide a detailed protocol for the quantification of atropine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Signaling Pathway of Atropine's Target: Muscarinic Acetylcholine Receptor

Atropine functions by blocking the action of acetylcholine at muscarinic receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses.[1][2][3] There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and downstream signaling cascades. For instance, M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC).[4] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Activates Atropine (Rac)-Atropine Atropine->mAChR Inhibits Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: Atropine competitively inhibits acetylcholine at muscarinic receptors.

Experimental Workflow for Atropine Quantification

The general workflow for quantifying atropine in biological samples involves sample preparation to isolate the analyte and internal standard, followed by LC-MS/MS analysis, and concluding with data processing and quantification.

Experimental Workflow for Atropine Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with This compound Sample->Spike_IS Extraction Sample Preparation (e.g., Protein Precipitation, SPE, LLE, QuEChERS) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration) MS_Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

Caption: General workflow for atropine analysis using an internal standard.

Experimental Protocols

Materials and Reagents
  • (Rac)-Atropine standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum, urine)

  • Solid Phase Extraction (SPE) cartridges or 96-well plates

  • Reversed-phase C18 HPLC column

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of atropine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the atropine stock solution with a 50:50 mixture of water and methanol to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation (for Plasma/Serum)
  • To 100 µL of plasma/serum sample, add 10 µL of the this compound working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • To 100 µL of plasma/serum, add 10 µL of the this compound working solution and 200 µL of 2% formic acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water, followed by methanol).

  • Elute the analytes with 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Method

The following tables summarize typical LC-MS/MS parameters for the analysis of atropine.

Liquid Chromatography Parameters
ParameterTypical Value
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium formate
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 1 - 10 µL
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, which is decreased over time to elute the analytes.
Mass Spectrometry Parameters
ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 3000 V
Nebulizer Gas 50 psi
Heater Gas 50 psi
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Atropine 290.0124.0 (Quantifier)32
93.0 (Qualifier)37
This compound 293.0 - 295.2127.0 - 124.1~32

Note: The exact m/z for this compound and its product ion may vary slightly based on the position of the deuterium labels. The values provided are illustrative. It is essential to optimize these parameters on the specific instrument being used.

Quantitative Data Summary

The following table summarizes performance characteristics from published methods for atropine quantification using a deuterated internal standard.

ParameterReported Range/Value
Linearity Range 0.05 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 - 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) 85 - 115%
Recovery 82 - 114%

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of atropine in various biological matrices. The detailed protocols and parameters provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis. Method validation should always be performed according to regulatory guidelines to ensure data quality and reliability.

References

Application Notes and Protocols for the Bioanalytical Sample Preparation of Atropine using (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of atropine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as (Rac)-Atropine-d3, is the gold standard for compensating for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides detailed application notes and protocols for two common sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), for the analysis of atropine in plasma and serum.

This compound: The Internal Standard of Choice

This compound is a deuterated form of atropine and is an ideal internal standard for the quantitative analysis of atropine.[2] Its key advantages include:

  • Similar Physicochemical Properties: Being chemically almost identical to atropine, it behaves similarly during extraction, chromatography, and ionization.[1]

  • Mass Differentiation: The difference in mass allows for its distinction from the unlabeled atropine by the mass spectrometer without altering its chemical behavior.

  • Co-elution: It co-elutes with atropine, ensuring that any matrix effects, such as ion suppression or enhancement, affect both the analyte and the internal standard to a similar degree, leading to more accurate and precise quantification.[3][4]

Sample Preparation Protocols

The choice of sample preparation method depends on the biological matrix, the required limit of quantification, and the desired sample cleanliness. Below are detailed protocols for Protein Precipitation and Solid-Phase Extraction.

Protocol 1: Protein Precipitation (PPT) for Atropine in Serum/Plasma

This method is rapid and straightforward, making it suitable for high-throughput analysis. It effectively removes a large portion of proteins from the sample.

Materials:

  • Blank human serum or plasma

  • This compound internal standard (IS) working solution

  • Precipitation solution: Acetonitrile:Methanol (3:1, v/v), chilled

  • Reconstitution solution: 10% Acetonitrile in water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge

  • LC-MS vials

Procedure:

  • Sample Aliquoting: Pipette 250 µL of serum or plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a specified volume (e.g., 25 µL) of the this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample, except for the blank matrix sample.

  • Protein Precipitation: Add 750 µL of chilled acetonitrile:methanol (3:1) solution to the microcentrifuge tube.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the sample and allows for reconstitution in a solvent compatible with the LC mobile phase.

  • Reconstitution: Reconstitute the dried residue in 250 µL of 10% acetonitrile in water.

  • Final Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an LC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Atropine in Plasma

SPE provides a cleaner extract compared to protein precipitation by removing more interfering substances, which can lead to reduced matrix effects and improved sensitivity. This protocol is based on a mixed-mode or C18 SPE cartridge.

Materials:

  • Blank human plasma

  • This compound internal standard (IS) working solution

  • SPE Cartridges (e.g., C18, 100 mg, 1 mL)

  • SPE vacuum manifold

  • Methanol (for conditioning)

  • Deionized water (for conditioning and washing)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol with 2% formic acid)

  • Reconstitution solution (e.g., initial mobile phase for LC-MS/MS)

  • Collection tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS vials

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma in a clean tube, add a specified volume of the this compound internal standard working solution. Vortex briefly.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Pass 1 mL of deionized water through each cartridge. Do not allow the cartridges to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent bed.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less hydrophobic impurities.

  • Drying: Dry the SPE cartridge under a high vacuum for 5-10 minutes to remove any remaining wash solution.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the atropine and this compound from the cartridge by adding 1 mL of methanol with 2% formic acid.

    • Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial LC-MS/MS mobile phase.

  • Final Vortexing and Transfer: Vortex the reconstituted sample and transfer it to an LC-MS vial for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of atropine using methods with an internal standard.

Table 1: Recovery and Matrix Effect Data

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Recovery (%) 88-94>9045-73 (in plant material)
Matrix Effect Can be significant, IS is crucialGenerally low to moderateVariable

Table 2: Method Performance Characteristics

ParameterProtein PrecipitationSolid-Phase Extraction
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL1.0 ng/mL
Precision (%RSD) <15%<11%
Accuracy (%Bias) Within ±15%87-110%

Experimental Workflows and Signaling Pathways

To visualize the experimental process, a workflow diagram is provided below.

G cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction start Biological Sample (Plasma/Serum) add_is Spike with this compound IS start->add_is ppt_reagent Add Acetonitrile:Methanol add_is->ppt_reagent Method 1 condition Condition SPE Cartridge add_is->condition Method 2 vortex1 Vortex ppt_reagent->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate load Load Sample condition->load wash Wash load->wash elute Elute wash->elute elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Atropine Sample Preparation.

Conclusion

The selection of an appropriate sample preparation method is critical for the reliable quantification of atropine in biological samples. Protein precipitation offers a rapid and simple approach, while solid-phase extraction provides cleaner samples, potentially leading to better sensitivity and reduced matrix effects. In all cases, the use of a stable isotope-labeled internal standard like this compound is essential for achieving accurate and precise results in bioanalytical studies. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for GC-MS Analysis of Atropine using (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of atropine in biological matrices, specifically serum and urine, using Gas Chromatography-Mass Spectrometry (GC-MS) with (Rac)-Atropine-d3 as an internal standard. The use of a deuterated internal standard is critical for correcting for potential variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

Introduction

Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors with various clinical applications. Accurate quantification of atropine in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive analytical technique for this purpose. The thermal instability of atropine at high temperatures, however, necessitates careful optimization of GC-MS conditions and often requires derivatization to improve its chromatographic properties and stability.[1][2][3] This protocol details a validated method employing this compound as the internal standard to ensure reliable quantification.

Experimental Protocols

Materials and Reagents
  • Atropine reference standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Borate buffer (pH 9.0)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Extrelut® columns

  • Biological matrix (serum or urine)

Instrumentation
  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent semi-polar capillary column.[4][5]

  • Autosampler

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of atropine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of atropine by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 10 - 5000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 1 µg/mL).

Sample Preparation (Solid-Phase Extraction)
  • Sample Aliquoting: To 1 mL of the biological sample (serum or urine), add a known amount of the this compound internal standard working solution.

  • pH Adjustment: Mix the sample with a borate buffer to adjust the pH to approximately 9.0.

  • Extraction: Apply the mixture to an Extrelut® column.

  • Elution: Elute the analytes from the column with dichloromethane.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried residue in a suitable solvent and add BSTFA with 1% TMCS. Heat the mixture to facilitate the conversion of atropine and the internal standard to their trimethylsilyl (TMS) derivatives. This step is crucial to improve the thermal stability and chromatographic behavior of the analytes.

GC-MS Analysis
  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • GC Conditions:

    • Inlet Temperature: To minimize thermal degradation, an inlet temperature of 250°C is recommended. Higher temperatures can lead to the formation of degradation products like apoatropine.

    • Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped to 280-300°C at a rate of 10-20°C/min, and held for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor:

      • Atropine-TMS: Monitor characteristic ions such as m/z 124, 217, and the molecular ion.

      • This compound-TMS: Monitor the corresponding deuterated fragment ions (e.g., m/z 127).

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification sample Biological Sample (Serum/Urine) add_is Add this compound Internal Standard sample->add_is ph_adjust Adjust pH to 9.0 (Borate Buffer) add_is->ph_adjust spe Solid-Phase Extraction (Extrelut® Column) ph_adjust->spe elute Elute with Dichloromethane spe->elute evap Evaporate to Dryness elute->evap deriv Derivatization (BSTFA + 1% TMCS) evap->deriv inject Injection deriv->inject gcms GC-MS System separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (SIM) separation->detection data Data Acquisition & Processing detection->data calibration Calibration Curve (Peak Area Ratio vs. Conc.) data->calibration quantify Calculate Atropine Concentration calibration->quantify

Caption: Experimental workflow for GC-MS analysis of atropine.

Data Presentation

The following tables summarize the quantitative data typically obtained from a validated GC-MS method for atropine analysis.

Table 1: Calibration Curve and Linearity

ParameterValueReference
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)≥ 0.99

Table 2: Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)5.0 ng/mL
Limit of Quantification (LOQ)10 ng/mL
AccuracyWithin ±15%
Precision (%CV)< 15%
Recovery> 80%

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.

quantification_logic cluster_analyte Analyte (Atropine) cluster_is Internal Standard (this compound) A_conc Concentration (C_A) A_peak Peak Area (P_A) A_conc->A_peak Proportional to ratio Peak Area Ratio (P_A / P_IS) A_peak->ratio IS_conc Known Concentration (C_IS) IS_peak Peak Area (P_IS) IS_conc->IS_peak Proportional to IS_peak->ratio cal_curve Calibration Curve (Ratio vs. C_A) ratio->cal_curve Plot against known C_A unknown_conc Unknown Atropine Concentration cal_curve->unknown_conc Determine from measured ratio

Caption: Logic of quantification using an internal standard.

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of atropine in biological matrices using GC-MS with this compound as an internal standard. Adherence to the detailed sample preparation, derivatization, and optimized instrument parameters is crucial for achieving accurate and reproducible results. The use of a deuterated internal standard effectively compensates for matrix effects and procedural losses, making this method highly reliable for research, clinical, and forensic applications.

References

The Role of (Rac)-Atropine-d3 in Advancing Atropine Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Atropine-d3, a deuterated analog of atropine, serves as a critical internal standard for the accurate quantification of atropine in biological matrices during pharmacokinetic (PK) studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods significantly enhances the precision and reliability of bioanalytical assays, enabling a deeper understanding of atropine's absorption, distribution, metabolism, and excretion (ADME) properties.

This application note provides a comprehensive overview of the use of this compound in pharmacokinetic research, detailing experimental protocols and presenting key data. The information is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of atropine.

Introduction

Atropine is a competitive antagonist of muscarinic acetylcholine receptors and is widely used in clinical practice for various indications, including bradycardia, organophosphate poisoning, and ophthalmic applications.[1] A thorough understanding of its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety. The development of robust bioanalytical methods is a prerequisite for accurately characterizing atropine's pharmacokinetics.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative LC-MS/MS analysis. By incorporating deuterium atoms, this compound has a higher mass-to-charge ratio (m/z) than atropine, allowing for its distinct detection by the mass spectrometer. However, its chemical and physical properties are nearly identical to those of the unlabeled drug. This similarity ensures that it behaves comparably during sample preparation, chromatography, and ionization, effectively compensating for any variability in the analytical process and leading to more accurate and precise quantification of atropine.

Mechanism of Action of Atropine

Atropine functions as a non-selective muscarinic receptor antagonist, competitively inhibiting the binding of acetylcholine to M1, M2, M3, M4, and M5 receptors. Its primary cardiovascular effects are mediated through the blockade of M2 receptors in the heart. Vagal nerves release acetylcholine, which binds to M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes. These receptors are coupled to Gi-proteins, and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and the activation of potassium channels, resulting in hyperpolarization and a decreased heart rate. By blocking these receptors, atropine prevents the effects of vagal nerve activity, leading to an increased heart rate and enhanced AV conduction.

Atropine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Cell (e.g., SA Node) Vagus_Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh Releases M2_Receptor Muscarinic M2 Receptor ACh->M2_Receptor Binds to Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate PKA->Cellular_Response Leads to Atropine Atropine Atropine->M2_Receptor Blocks

Caption: Signaling pathway of atropine's antagonism at the M2 muscarinic receptor.

Experimental Protocols

The following protocols are based on established methodologies for the quantification of atropine in plasma using a deuterated internal standard and LC-MS/MS. While the cited study specifically utilized atropine-d5, the protocol is directly applicable for use with this compound.

Bioanalytical Method for Atropine in Mouse Plasma

This method was developed for the quantification of atropine in as little as 10 μL of plasma, making it suitable for studies in small animals where sample volume is limited.[1]

1. Preparation of Stock and Working Solutions:

  • Atropine Stock Solution (1 mg/mL): Dissolve atropine in N,N-dimethylformamide (DMF).

  • Internal Standard (IS) Stock Solution - this compound (1 mg/mL): Dissolve this compound in DMF.

  • Working Solutions: Prepare eight standard working solutions of atropine by diluting the stock solution in a water-methanol mixture (50:50, v/v) to achieve concentrations ranging from 0.020 to 20 μg/mL. The IS working solution is prepared by diluting the stock solution in a 25-mM formate buffer to a final concentration of 36 pg/mL.[1]

2. Sample Preparation (Solid-Phase Extraction):

  • To 10 μL of plasma, add the internal standard solution.

  • Perform solid-phase extraction (SPE) to clean up the sample.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Fully porous sub 2 μm C18 column.[1]

    • Mobile Phase: A gradient elution program is typically used, often involving a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 μL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for atropine and its deuterated internal standard are monitored.

      • Atropine: Precursor ion (m/z) 290.0 → Product ions (m/z) 124.0 (quantifier) and 93.0 (qualifier).[1]

      • This compound: The precursor ion will be m/z 293.4. The product ions would be expected to be m/z 124.0 and 96.0, though these should be optimized experimentally.

Experimental_Workflow cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Analysis Plasma_Sample 10 µL Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: General experimental workflow for pharmacokinetic analysis of atropine.

Data Presentation

The use of a deuterated internal standard allows for the generation of high-quality data for method validation and pharmacokinetic analysis.

Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for atropine quantification in plasma, demonstrating the performance of a method using a deuterated internal standard.

ParameterResult
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
LinearityR² > 0.99
Within-run Precision (RSD)< 8%
Between-run Precision (RSD)< 8%
Accuracy87% to 110%
Mean Extraction Recovery> 90%
Matrix EffectNo significant effect observed
Pharmacokinetic Parameters of Atropine in Mice

The validated bioanalytical method was successfully applied to a pharmacokinetic study in mice following a single intraperitoneal administration of atropine. The key pharmacokinetic parameters are presented in the table below.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL185 ± 45
Tmax (Time to Cmax)min8.2 ± 3.9
AUC (Area Under the Curve)ng·min/mL3450 ± 980
Terminal Half-life (t½)min9.8 ± 3.1

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of atropine in biological samples for pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays ensures the reliability of the data generated, which is fundamental for the characterization of atropine's ADME properties. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to establish and validate robust bioanalytical methods for atropine, ultimately contributing to its safe and effective use in clinical practice.

References

Application of (Rac)-Atropine-d3 in Forensic Toxicology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Atropine-d3 , a deuterated isotopologue of atropine, serves as a critical internal standard for the quantitative analysis of atropine in forensic toxicology. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances the accuracy and precision of toxicological assessments in various biological matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction to this compound in Forensic Analysis

Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] It is used clinically to treat bradycardia and as an antidote for organophosphate poisoning.[1][3] However, it can also be used for criminal purposes such as incapacitation and homicide.[4] Therefore, the accurate quantification of atropine in biological specimens is crucial in forensic investigations.

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are the gold standard for quantitative mass spectrometry. They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, but their increased mass allows them to be distinguished by a mass spectrometer. The use of a SIL-IS co-eluting with the analyte of interest compensates for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.

Atropine Signaling Pathway

Atropine functions by blocking the action of acetylcholine at muscarinic receptors (M1, M2, M3, M4, and M5) in the parasympathetic nervous system. This antagonism inhibits the "rest and digest" response, leading to effects such as increased heart rate, decreased salivation, and pupil dilation. The signaling pathway is initiated by the binding of acetylcholine to G-protein coupled muscarinic receptors.

AtropineSignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh Acetylcholine (ACh) Acetyl_CoA->ACh ChAT Choline Choline Choline->ACh ACh_Vesicle ACh Vesicle ACh->ACh_Vesicle ACh_released ACh_Vesicle->ACh_released Exocytosis Muscarinic_Receptor Muscarinic Receptor (M1-M5) ACh_released->Muscarinic_Receptor Binds G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messengers Second Messengers (e.g., cAMP, IP3) Effector_Enzyme->Second_Messengers Generates Cellular_Response Cellular Response Second_Messengers->Cellular_Response Atropine (Rac)-Atropine Atropine->Muscarinic_Receptor Blocks caption Figure 1: Atropine Signaling Pathway.

Figure 1: Atropine Signaling Pathway.

Quantitative Analysis of Atropine using this compound

The standard method for the quantification of atropine in forensic toxicology is LC-MS/MS with the use of a deuterated internal standard like this compound.

Experimental Workflow

The general workflow for the analysis of atropine in biological samples involves sample preparation, LC-MS/MS analysis, and data processing.

ExperimentalWorkflow Sample_Collection Biological Sample Collection (Blood, Urine, Plasma) Internal_Standard Addition of this compound Internal Standard Sample_Collection->Internal_Standard Sample_Preparation Sample Preparation (Protein Precipitation or SPE) Internal_Standard->Sample_Preparation LC_Separation Liquid Chromatography (LC) Separation Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis caption Figure 2: General Experimental Workflow.

Figure 2: General Experimental Workflow.
Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity.

Protocol 1: Protein Precipitation for Plasma Samples

This is a simple and rapid method suitable for routine screening.

  • To 100 µL of human plasma, add a known concentration of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

SPE provides a cleaner extract and can improve the limit of quantification.

  • To 10 µL of plasma, add a known concentration of this compound internal standard solution.

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the atropine and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Methodologies

The following tables summarize typical LC-MS/MS parameters for atropine quantification.

Table 1: Liquid Chromatography Parameters

ParameterMethod 1Method 2Method 3
Column Zorbax XDB-CN (75mm x 4.6mm, 3.5µm)Fully porous sub 2 µm C18Shim-pack GISR-HP C18
Mobile Phase A Purified water with formic acid5 mM ammonium formate buffer (pH 3.5)0.1% Formic acid in water
Mobile Phase B Acetonitrile with formic acid0.1% Formic acid in acetonitrileAcetonitrile
Flow Rate Gradient elution0.5 mL/minGradient elution
Injection Volume Not specified1 µLNot specified
Column Temperature Not specified40°CNot specified
Run Time Not specified4 minNot specified

Table 2: Mass Spectrometry Parameters

ParameterMethod 1Method 2
Ionization Mode ESI PositiveESI Positive
Scan Type Selected Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)
Atropine Transition (m/z) Not specified290.2 → 124.15
This compound Transition (m/z) Not specifiedNot specified
Collision Energy Optimized for each transitionOptimized for each transition
Dwell Time Optimized for each transitionOptimized for each transition
Method Validation Parameters

The following table presents a summary of validation data from various studies for the quantification of atropine.

Table 3: Summary of Method Validation Data

ParameterPlasmaPlasmaBloodUrine
Internal Standard LevobupivacaineAtropine-d5Not specifiedNot specified
Linearity Range (ng/mL) 0.10 - 50.001.0 - 10001 - 1001 - 100
LLOQ (ng/mL) 0.101.00.630.38
Intraday Precision (%RSD) <10%<8%<6%<6%
Interday Precision (%RSD) <10%<8%<6%<6%
Accuracy (%) ±7%87% - 110%89.38% - 102.86%89.38% - 102.86%
Recovery (%) Not specified>90%94.49%96.52%

Forensic Case Applications

The use of this compound as an internal standard is crucial in determining atropine concentrations in postmortem samples to establish the cause of death. In a reported homicide case, atropine was quantified in various biological samples, including blood, urine, and hair, with concentrations in peripheral blood reaching 489 ng/mL. In another case, postmortem redistribution of atropine was investigated, highlighting the importance of sampling site, with peripheral blood showing therapeutic levels (25 ng/mL) and heart blood showing lethal concentrations (201 ng/mL).

Conclusion

This compound is an indispensable tool in modern forensic toxicology for the accurate and reliable quantification of atropine. The detailed protocols and methodologies presented in these application notes provide a comprehensive guide for researchers and forensic scientists. The use of a deuterated internal standard in conjunction with LC-MS/MS ensures the high quality and defensibility of analytical results in forensic investigations.

References

Application Note: Chiral Separation of Atropine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine, an essential medication on the World Health Organization's Model List of Essential Medicines, is a racemic mixture of d-hyoscyamine and l-hyoscyamine. The pharmacological activity is predominantly associated with the l-enantiomer. Consequently, the enantioselective separation and quantification of atropine's enantiomers are critical for quality control, pharmacokinetic and pharmacodynamic studies, and regulatory compliance. This application note details three distinct High-Performance Liquid Chromatography (HPLC) methods for the effective chiral separation of atropine enantiomers, utilizing protein-based and cellulose-based chiral stationary phases (CSPs).

Introduction

Chiral separation is a vital aspect of pharmaceutical analysis as enantiomers of a drug can exhibit significant differences in their biological activities. HPLC with chiral stationary phases is the most widely used technique for the separation of enantiomers due to its high efficiency, reproducibility, and sensitivity. This document provides comprehensive protocols for three validated methods for the chiral separation of atropine, offering a comparative overview to aid in method selection and implementation.

HPLC Methodologies and Performance Data

The following tables provide a summary of the chromatographic conditions and performance metrics for the three methods.

Table 1: HPLC Method Parameters for Chiral Separation of Atropine Enantiomers

ParameterMethod 1: Protein-Based CSP[1]Method 2: Cellulose-Based CSPMethod 3: Cellulose-Based CSP[2]
Chiral Stationary Phase Chiral AGP (α1-acid glycoprotein)Eurocel 01Astec® Cellulose DMP
Column Dimensions Information not available250 x 4.6 mm, 5 µm15 cm x 4.6 mm, 5 µm
Mobile Phase Buffered Phosphate Solution* : Acetonitrile (99:1, v/v)n-Hexane : 2-Propanol (80:20, v/v)Heptane : Isopropanol : Diethylamine (90:10:0.1, v/v/v)
Flow Rate 0.6 mL/min1.0 mL/min0.5 mL/min
Column Temperature 20°C25°C25°C
UV Detection Wavelength 205 nm218 nm254 nm
Injection Volume 20 µL10 µL2 µL
Sample Concentration 14.0–26.0 µg/mLNot Specified2 mg/mL in mobile phase

*Buffered Phosphate Solution: 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, adjusted to pH 7.0 with orthophosphoric acid.

Table 2: Quantitative Performance Data for Atropine Enantiomer Separation

ParameterMethod 1 (Chiral AGP)Method 2 (Eurocel 01)Method 3 (Astec® Cellulose DMP)
Retention Time (t_R1) 9.4 min (l-hyoscyamine)k'₁ = 0.54Data not available in reviewed literature
Retention Time (t_R2) 10.6 min (d-hyoscyamine)k'₂ = 0.89Data not available in reviewed literature
Resolution Factor (α) >1.11.65Data not available in reviewed literature

Experimental Protocols

4.1. Standard and Sample Solution Preparation

  • Standard Solution: Prepare a stock solution of atropine sulfate in the chosen mobile phase. Further dilute with the mobile phase to achieve a working concentration within the linear range of the method (e.g., 20 µg/mL for Method 1).

  • Sample Solution (from Ophthalmic Solution):

    • Transfer a measured volume of the ophthalmic solution into a volumetric flask.

    • Dilute to volume with the appropriate mobile phase to achieve a nominal concentration within the method's working range.

    • Ensure the solution is thoroughly mixed.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

4.2. Protocol for Method 1 (Chiral AGP)

  • Mobile Phase Preparation: Prepare the buffered phosphate solution as described in Table 1. Mix with acetonitrile in a 99:1 ratio and degas.

  • System Equilibration: Equilibrate the Chiral AGP column with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 20°C

    • UV Detector Wavelength: 205 nm

  • Injection and Data Acquisition: Inject 20 µL of the prepared standard or sample solution and record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

4.3. Protocol for Method 2 (Eurocel 01)

  • Mobile Phase Preparation: Mix n-hexane and 2-propanol in an 80:20 (v/v) ratio and degas.

  • System Equilibration: Equilibrate the Eurocel 01 column with the mobile phase at a flow rate of 1.0 mL/min.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • UV Detector Wavelength: 218 nm

  • Injection and Data Acquisition: Inject 10 µL of the sample and record the chromatogram. A clear baseline separation should be achieved within a 15-minute runtime.

4.4. Protocol for Method 3 (Astec® Cellulose DMP)

  • Mobile Phase Preparation: Mix heptane, isopropanol, and diethylamine in a 90:10:0.1 (v/v/v) ratio and degas.

  • System Equilibration: Equilibrate the Astec® Cellulose DMP column with the mobile phase at a flow rate of 0.5 mL/min.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • UV Detector Wavelength: 254 nm

  • Injection and Data Acquisition: Inject 2 µL of the 2 mg/mL sample solution and record the chromatogram.

Visualized Experimental Workflow and Influencing Factors

The following diagrams illustrate the general workflow for the chiral separation of atropine and the key parameters that influence the separation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis start Atropine Sample dilute Dilution with Mobile Phase start->dilute filter Syringe Filtration (0.45 µm) dilute->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC vial->inject separate Chiral Column Separation inject->separate detect UV Detection separate->detect data Data Acquisition detect->data chromatogram Generate Chromatogram data->chromatogram quantify Peak Integration & Quantification chromatogram->quantify report Final Report quantify->report

Caption: General experimental workflow for HPLC chiral separation of atropine.

G cluster_csp Chiral Stationary Phase cluster_mobile Mobile Phase cluster_conditions System Parameters center Chiral Resolution & Selectivity csp_type Selector Type (Protein, Cellulose, etc.) csp_type->center csp_chem Selector Chemistry csp_chem->center csp_dim Column Geometry csp_dim->center mp_comp Solvent Composition & Ratio mp_comp->center mp_ph pH and Additives mp_ph->center mp_flow Flow Rate mp_flow->center temp Temperature temp->center detection Detection Wavelength detection->center

Caption: Key factors influencing the chiral HPLC separation of atropine.

References

Application Notes and Protocols for (Rac)-Atropine-d3 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine is a competitive, reversible antagonist of muscarinic acetylcholine receptors with a variety of clinical applications, including the treatment of bradycardia, organophosphate poisoning, and as a pre-anesthetic agent to reduce secretions.[1][2] Therapeutic Drug Monitoring (TDM) of atropine is crucial to ensure efficacy while avoiding toxicity, which can manifest as delirium, hallucinations, and coma at high doses.[2] (Rac)-Atropine-d3, a deuterated form of atropine, serves as an ideal internal standard for the quantitative analysis of atropine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.[3][4] This document provides detailed application notes and protocols for the use of this compound in the TDM of atropine.

Pharmacokinetics of Atropine

Understanding the pharmacokinetic profile of atropine is essential for designing effective TDM strategies. Atropine can be administered via intravenous, intramuscular, subcutaneous, and oral routes. It is rapidly absorbed after intramuscular administration, with a peak plasma concentration (Cmax) of approximately 9.6 ng/mL reached within 3 to 60 minutes following a 1.67 mg dose. The drug is widely distributed throughout the body and has a biphasic elimination with a rapid half-life of about 2 hours and a slower phase with a half-life of around 13 hours. A significant portion of atropine is metabolized in the liver, with both unchanged drug and metabolites excreted in the urine.

Pharmacokinetic ParameterValueReference
Bioavailability (IM)~50%
Tmax (IM)3 - 60 minutes
Cmax (1.67 mg IM dose)9.6 ng/mL
Protein Binding14% - 44%
Elimination Half-lifeRapid phase: ~2 hours; Slow phase: ~13 hours
Excretion13-50% unchanged in urine

Atropine Signaling Pathway

Atropine functions by competitively blocking muscarinic acetylcholine receptors (M1-M5). In the heart, vagal nerves release acetylcholine (ACh), which binds to M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes. This activation of M2 receptors, which are coupled to Gi-proteins, leads to a decrease in cyclic AMP (cAMP) and the activation of potassium channels, resulting in hyperpolarization and a decreased heart rate. By blocking these receptors, atropine prevents the effects of ACh, leading to an increased heart rate and conduction velocity.

Atropine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Cardiac Myocyte) ACh_vesicle Acetylcholine (ACh) Vesicle M2_Receptor Muscarinic M2 Receptor ACh_vesicle->M2_Receptor ACh Release & Binding G_protein Gi Protein M2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Physiological_Response Decreased Heart Rate (Negative Chronotropy) cAMP->Physiological_Response Reduced levels contribute to K_ion_out K+ K_channel->K_ion_out K+ Efflux K_ion_out->Physiological_Response Leads to Hyperpolarization K_ion_in K+ K_ion_in->K_channel Atropine Atropine Atropine->M2_Receptor Blocks

Caption: Atropine's mechanism of action at the muscarinic M2 receptor.

Experimental Protocol: Quantification of Atropine in Human Plasma using LC-MS/MS

This protocol outlines a method for the determination of atropine concentrations in human plasma for TDM, utilizing this compound as an internal standard.

Materials and Reagents
  • (Rac)-Atropine and this compound standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • A suitable reversed-phase HPLC column (e.g., C18).

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of atropine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the atropine stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve (e.g., 0.1 to 50 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 10 ng/mL).

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation

A protein precipitation method is a common and straightforward approach for sample cleanup.

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the IS working solution (this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterCondition
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Atropine: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion

Note: Specific MRM transitions should be determined by infusing pure standards of atropine and this compound into the mass spectrometer.

Data Analysis and Validation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Method Validation: The analytical method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects. The lower limit of quantification (LLOQ) should be sufficient for clinical monitoring. Published methods have achieved LLOQs in the range of 0.1 to 1.0 ng/mL.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits

Experimental Workflow

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample/ Calibrator/QC Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Atropine / IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination Report Report Result Concentration_Determination->Report

Caption: Workflow for atropine TDM using LC-MS/MS.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the therapeutic drug monitoring of atropine. The detailed protocol and methodologies presented here offer a comprehensive guide for researchers and clinicians to establish an accurate and precise LC-MS/MS assay. This will aid in optimizing atropine therapy, ensuring patient safety and therapeutic efficacy.

References

Application Note: High-Throughput Quantification of Atropine in Human Plasma using Liquid-Liquid Extraction with (Rac)-Atropine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. It is widely used in clinical practice for various indications, including bradycardia, organophosphate poisoning, and ophthalmic applications. Accurate and reliable quantification of atropine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note describes a robust and sensitive method for the determination of atropine in human plasma using liquid-liquid extraction (LLE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, (Rac)-Atropine-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle

This method employs a liquid-liquid extraction procedure to isolate atropine and its deuterated internal standard, this compound, from human plasma. The plasma sample is first made alkaline to ensure atropine is in its non-ionized, more organic-soluble form. A water-immiscible organic solvent, methyl tert-butyl ether (MTBE), is then used to extract the analyte and internal standard from the aqueous plasma. After phase separation, the organic layer is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis. Quantification is achieved by comparing the peak area ratio of atropine to this compound against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Atropine sulfate (Reference Standard)

  • This compound (Internal Standard)[1]

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 1.5 mL polypropylene microcentrifuge tubes

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

Preparation of Stock and Working Solutions
  • Atropine Stock Solution (1 mg/mL): Accurately weigh and dissolve atropine sulfate in methanol to obtain a final concentration of 1 mg/mL of atropine free base.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Atropine Working Solutions: Prepare serial dilutions of the atropine stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix).

  • Vortex mix for 10 seconds.

  • Add 25 µL of 1 M ammonium hydroxide to each tube to basify the plasma.

  • Vortex mix for 10 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortex mix vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 500 µL) to a new clean 1.5 mL microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:methanol, 85:15, v/v).

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A suitable gradient to ensure separation of atropine from potential interferences. For example: 0-0.5 min, 15% B; 0.5-2.5 min, 15-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-15% B; 3.1-4.0 min, 15% B.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Atropine: 290.2 → 124.0 (Quantifier), 290.2 → 92.9 (Qualifier)[2][3]

      • This compound: 293.2 → 124.0 (Quantifier)[3]

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on validated bioanalytical methods for atropine using a deuterated internal standard.[2]

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range0.1 - 100 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision (Within-run and Between-run)

QC LevelConcentration (ng/mL)Within-run Precision (%RSD)Within-run Accuracy (%)Between-run Precision (%RSD)Between-run Accuracy (%)
LLOQ0.1< 1585 - 115< 1585 - 115
Low QC0.3< 1090 - 110< 1090 - 110
Mid QC10< 1090 - 110< 1090 - 110
High QC80< 1090 - 110< 1090 - 110

Table 3: Method Validation Parameters

ParameterResult
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Mean Extraction Recovery> 85%
Matrix EffectMinimal to no significant matrix effect observed
Stability (Freeze-thaw, Bench-top, Post-preparative)Stable

Mandatory Visualization

LLE_Workflow cluster_preparation Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma 100 µL Human Plasma is Add 10 µL this compound (IS) plasma->is vortex1 Vortex is->vortex1 base Add 25 µL 1M NH4OH vortex1->base vortex2 Vortex base->vortex2 solvent Add 600 µL MTBE vortex2->solvent vortex3 Vortex Vigorously (2 min) solvent->vortex3 centrifuge Centrifuge (10,000 x g, 5 min) vortex3->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms

Caption: Workflow for the liquid-liquid extraction of atropine from human plasma.

Conclusion

The described liquid-liquid extraction method using methyl tert-butyl ether, coupled with LC-MS/MS analysis and a deuterated internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of atropine in human plasma. The protocol is suitable for high-throughput applications in clinical and research settings, enabling accurate pharmacokinetic and toxicokinetic assessments of atropine. The use of this compound as an internal standard is critical for mitigating variability and ensuring the generation of high-quality bioanalytical data.

References

Application Note: Solid-Phase Extraction Protocol for Atropine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of atropine from human plasma samples for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard (atropine-d5) to ensure accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for atropine quantification in biological matrices.

Introduction

Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1] Its pharmacological effects include increased heart rate, decreased salivation and other secretions, and mydriasis.[2][3] Accurate quantification of atropine in biological samples is crucial for pharmacokinetic and toxicological studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. This protocol details a robust SPE method using a C18 reversed-phase sorbent for the extraction of atropine from human plasma.

Signaling Pathway of Atropine

Atropine functions by blocking the action of acetylcholine (ACh) at muscarinic receptors.[1] Specifically, in cardiac tissue, ACh released by the vagus nerve binds to M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes.[2] These receptors are coupled to Gi-proteins, and their activation leads to a decrease in cyclic AMP (cAMP) and the activation of potassium channels, resulting in hyperpolarization and a decreased heart rate. Atropine competitively binds to these M2 receptors, preventing ACh from exerting its effects, thereby increasing heart rate and conduction velocity.

Atropine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., SA Node) Vagus_Nerve Vagus Nerve Acetylcholine Acetylcholine (ACh) Vagus_Nerve->Acetylcholine releases M2_Receptor M2 Muscarinic Receptor Gi_Protein Gi-Protein M2_Receptor->Gi_Protein activates AC Adenylyl Cyclase Gi_Protein->AC inhibits K_Channel K+ Channel (GIRK) Gi_Protein->K_Channel activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Heart Rate) K_Channel->Hyperpolarization K+ efflux leads to Acetylcholine->M2_Receptor binds & activates Atropine Atropine Atropine->M2_Receptor blocks

Caption: Mechanism of Atropine Action.

Experimental Protocol

This protocol is a composite based on established methods for solid-phase extraction of alkaloids using C18 cartridges.

Materials and Reagents
  • Atropine certified reference material

  • Atropine-d5 internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • C18 Solid-Phase Extraction Cartridges (e.g., 100 mg, 1 mL)

Equipment
  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure

1. Standard and Internal Standard Preparation 1.1. Prepare stock solutions of atropine and atropine-d5 in methanol at a concentration of 1 mg/mL. 1.2. Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water. 1.3. Prepare a working internal standard solution of atropine-d5 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

2. Sample Preparation 2.1. Thaw human plasma samples at room temperature. 2.2. To 200 µL of plasma, add 20 µL of the internal standard working solution. 2.3. Vortex mix for 10 seconds. 2.4. Add 400 µL of 0.1% formic acid in water and vortex for another 10 seconds. 2.5. Centrifuge the sample at 10,000 x g for 5 minutes to precipitate proteins. 2.6. Use the supernatant for the SPE procedure.

3. Solid-Phase Extraction Workflow

SPE_Workflow cluster_spe SPE Cartridge (C18) cluster_processing Post-Elution Processing Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL 0.1% Formic Acid in Water) Condition->Equilibrate Load 3. Load (Pre-treated Sample Supernatant) Equilibrate->Load Wash 4. Wash (1 mL 5% Methanol in Water with 0.1% Formic Acid) Load->Wash Elute 5. Elute (1 mL Acetonitrile with 0.1% Formic Acid) Wash->Elute Evaporate 6. Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute 7. Reconstitute (100 µL Mobile Phase A) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow.

4. LC-MS/MS Analysis

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • Atropine: Q1 290.2 -> Q3 124.1

    • Atropine-d5: Q1 295.2 -> Q3 129.1

Quantitative Data

The following tables summarize validation data for atropine analysis from various studies employing solid-phase extraction or similar techniques.

Table 1: Method Performance Characteristics

ParameterMatrixValueReference
Lower Limit of Quantification (LLOQ)Plasma1.0 ng/mL
Limit of Detection (LOD)Urine50 ng/mL
Linearity RangePlasma1.0 - 1000 ng/mL
Mean Extraction RecoveryPlasma> 90%
Recovery RangeUrine90.9% - 98.6%
Recovery Range (C18 SPE)Milk7.4% - 100% (Mean 53%)

Table 2: Precision and Accuracy

ParameterLevelValue (% RSD)Accuracy (%)Reference
Within-run PrecisionQC< 8.0%87% - 110%
Between-run PrecisionQC< 8.0%87% - 110%

Conclusion

The described solid-phase extraction protocol provides a reliable and robust method for the quantification of atropine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications, including pharmacokinetic and toxicological studies. The provided quantitative data from various sources demonstrates the expected performance of such methods. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.

References

Troubleshooting & Optimization

Technical Support Center: Atropine Quantification with Isotopic Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the quantification of atropine using an isotopic internal standard. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my atropine-d3 (internal standard) signal low or inconsistent across samples?

A1: Low or inconsistent internal standard (IS) signal is a common issue that can point to problems in sample preparation, injection, or ionization.

  • Pipetting or Dilution Errors: Inaccurate addition of the IS to samples is a primary cause of variability. Ensure calibration and proper use of pipettes.

  • Extraction Inefficiency: The recovery of the IS during sample preparation (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) may be poor or variable. The IS is designed to mimic the analyte's behavior, so this could also indicate a problem with atropine recovery.[1]

  • Degradation: Atropine, an ester, can be susceptible to hydrolysis, especially under basic conditions or due to enzymatic activity in biological matrices.[2][3] Atropine is most stable at a pH between 3 and 6.[4] Ensure that sample collection, storage, and preparation conditions are optimized to minimize degradation.

  • Ion Suppression: Components from the sample matrix can co-elute with the IS and suppress its ionization in the mass spectrometer source. This is known as a matrix effect.[1]

Q2: I'm observing a high and variable response for atropine in my blank samples. What is the cause?

A2: This phenomenon, often called "crosstalk," is typically due to the presence of a small amount of unlabeled atropine in the isotopic internal standard solution.

  • Isotopic Purity of Internal Standard: The synthesis of stable isotope-labeled standards is rarely 100% complete, resulting in a minor fraction of the unlabeled analyte. This can lead to a persistent background signal for atropine.

  • Carryover: Atropine can be "sticky." Insufficient washing of the injection port, needle, and column between runs can lead to carryover from high-concentration samples to subsequent blank or low-concentration samples.

Q3: The ratio of atropine to atropine-d3 is not linear at the high end of my calibration curve. Why?

A3: Non-linearity at high concentrations can be caused by several factors:

  • Detector Saturation: The MS detector has a limited linear range. At very high concentrations, the detector can become saturated, leading to a plateau in the signal response.

  • Isotopic Contribution: At very high concentrations of atropine, the natural abundance of isotopes (e.g., ¹³C) can contribute to the signal in the mass channel of the isotopic internal standard (atropine-d3), a phenomenon known as isotopic interference.

  • Ionization Suppression: At high concentrations, the efficiency of ionization can decrease, leading to a non-linear response.

Q4: My atropine recovery is low after sample preparation. How can I improve it?

A4: Low recovery points to suboptimal extraction conditions.

  • Incorrect pH: Atropine is a basic compound. During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the pH of the sample must be adjusted to ensure it is in a neutral, non-ionized state to be efficiently extracted into an organic solvent or retained on a non-polar sorbent.

  • Inappropriate SPE Sorbent: Ensure the SPE cartridge (e.g., C18, mixed-mode cation exchange) is appropriate for atropine's chemical properties.

  • Insufficient Elution Solvent Strength: In SPE, the elution solvent may not be strong enough to desorb atropine from the sorbent completely.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Poor chromatography can significantly impact integration and quantification accuracy.

Potential Cause Troubleshooting Steps
Secondary Interactions Atropine, being a basic compound, can interact with residual silanols on the HPLC column, causing peak tailing. Use a column with end-capping or a mobile phase with a competitive amine (e.g., triethylamine) or a lower pH to protonate the silanols.
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Incompatible Injection Solvent If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. The sample should ideally be dissolved in the initial mobile phase.
Column Degradation The column may be nearing the end of its life. Try flushing the column or replacing it.
Problem 2: High Matrix Effects

Matrix effects can lead to inaccurate quantification by suppressing or enhancing the ionization of the analyte and/or internal standard.

Assessment of Matrix Effect Mitigation Strategies
Post-Extraction Spike: Compare the response of atropine spiked into an extracted blank matrix with the response in a neat solvent. A significant difference indicates the presence of matrix effects.Improve Sample Cleanup: Enhance your SPE or LLE procedure to remove more interfering matrix components.
Infusion Experiment: Infuse a constant concentration of atropine and the IS into the MS while injecting an extracted blank matrix. Dips or peaks in the signal at the retention time of atropine indicate ion suppression or enhancement.Optimize Chromatography: Modify the HPLC gradient to separate atropine from the co-eluting matrix components.
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but ensure the atropine concentration remains above the limit of quantification.
Problem 3: Analyte and Internal Standard Stability Issues

Atropine can degrade during sample processing and storage.

Type of Degradation Prevention and Troubleshooting
Ester Hydrolysis Maintain a slightly acidic pH (pH 3-6) in aqueous solutions. Avoid high temperatures and prolonged storage in basic conditions.
Enzymatic Degradation In biological samples (e.g., plasma, serum), enzymes can degrade atropine. Use of enzyme inhibitors (e.g., sodium fluoride) or immediate protein precipitation can mitigate this. Store samples at -80°C.
Thermal Degradation While more common in GC-MS, high temperatures in the LC-MS source can potentially cause degradation. Ensure source parameters are optimized.

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) of Atropine from Plasma

This protocol is a general guideline for extracting atropine from a plasma matrix.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of atropine-d3 internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid to acidify the sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the atropine and atropine-d3 with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Table 1: Typical LC-MS/MS Parameters for Atropine and Atropine-d3

These parameters serve as a starting point for method development.

ParameterAtropineAtropine-d3 (IS)
Parent Ion (m/z) 290.2293.1
Product Ion (m/z) 124.0127.0
Collision Energy (eV) 2525
Cone Voltage (V) 6060

Data derived from a representative method.

Table 2: Example Validation Data for Atropine Quantification

This table shows typical performance characteristics for a validated bioanalytical method.

ParameterResult
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Extraction Recovery > 90%
Matrix Effect < 15%
Within-run Precision (RSD) < 8%
Between-run Precision (RSD) < 9%
Accuracy 87% - 110%

Visual Troubleshooting Guides

G cluster_0 Sample Preparation & Analysis Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Atropine-d3 Internal Standard Sample->Add_IS Precipitate Protein Precipitation or LLE/SPE Add_IS->Precipitate Evaporate Evaporate & Reconstitute Precipitate->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Quantify Quantify Data Inject->Quantify G cluster_1 Troubleshooting Low Internal Standard Signal Start Problem: Low or Variable IS Signal Check_Pipette Verify Pipette Calibration & Technique Start->Check_Pipette Inconsistent IS Area? Check_Recovery Evaluate Extraction Recovery Start->Check_Recovery Low IS Area? Solution_Pipette Solution: Recalibrate Pipettes, Retrain Staff Check_Pipette->Solution_Pipette Check_Matrix Investigate for Matrix Effects Check_Recovery->Check_Matrix Recovery OK? Solution_Recovery Solution: Optimize SPE/LLE (pH, Sorbent, Solvents) Check_Recovery->Solution_Recovery Check_Stability Assess IS Stability in Matrix and Solvents Check_Matrix->Check_Stability No Matrix Effect? Solution_Matrix Solution: Improve Cleanup, Change Chromatography Check_Matrix->Solution_Matrix Solution_Stability Solution: Adjust pH, Use Inhibitors, Check Storage Conditions Check_Stability->Solution_Stability

References

Technical Support Center: Optimizing LC-MS Methods for Atropine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of atropine using Liquid Chromatography-Mass Spectrometry (LC-MS) with (Rac)-Atropine-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound for atropine analysis?

A1: Using a deuterated internal standard, such as this compound, is considered the gold standard for quantitative LC-MS analysis.[1] This is because it is a stable, isotopically labeled version of the analyte with nearly identical physicochemical properties.[1] This ensures that it behaves similarly to atropine throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1] By adding a known amount of the deuterated standard to your samples at the beginning of the workflow, it can effectively compensate for variations in sample extraction, matrix effects (like ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][2]

Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for atropine and this compound?

A2: The selection of appropriate MRM transitions is crucial for the selectivity and sensitivity of your LC-MS/MS method. Based on published literature, common MRM transitions are summarized in the table below. It is always recommended to optimize these transitions on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atropine290.2124.025
92.930
This compound293.1127.0Not specified
92.9Not specified

Note: Collision energies can vary significantly between different mass spectrometer models and should be empirically determined.

Q3: Which sample preparation technique is best for analyzing atropine in biological matrices?

A3: The optimal sample preparation technique depends on the complexity of your sample matrix and the required sensitivity. Common and effective methods include:

  • Protein Precipitation (PPT): This is a simple and fast method suitable for plasma and serum samples. It involves adding a solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.

  • Liquid-Liquid Extraction (LLE): LLE is another common technique used to clean up samples and concentrate the analyte. It involves partitioning the analyte from the aqueous sample matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and can significantly reduce matrix effects, leading to higher sensitivity and accuracy. It is particularly useful for complex matrices.

Q4: What are some recommended starting conditions for the liquid chromatography separation of atropine?

A4: A reversed-phase separation on a C18 column is a common approach for atropine analysis. Here are some typical starting parameters:

  • Column: A C18 column with a particle size of 1.7 µm to 5 µm.

  • Mobile Phase A: Water with an acidic modifier like 0.1% formic acid or 0.01% formic acid.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient elution starting with a low percentage of organic mobile phase and ramping up is often used to achieve good peak shape and separation from matrix components.

  • Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of atropine.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Secondary Interactions with Column Silanols Ensure the mobile phase is sufficiently acidic (e.g., pH 3-4 with formic acid) to keep atropine, a basic compound, in its protonated form. This minimizes interactions with residual silanol groups on the column.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Composition Optimize the organic solvent (acetonitrile vs. methanol) and the gradient profile.
Column Degradation Replace the analytical column with a new one.

Issue 2: Low Signal Intensity or Sensitivity

Potential Cause Troubleshooting Step
Ion Suppression Improve sample cleanup to remove interfering matrix components. Consider using a more rigorous sample preparation method like SPE. Also, adjust the chromatographic gradient to separate atropine from the regions of significant ion suppression.
Suboptimal MS Parameters Infuse a standard solution of atropine to optimize the precursor and product ion selection, collision energy, and other source parameters (e.g., spray voltage, gas flows, temperature).
Inefficient Ionization Ensure the mobile phase pH is suitable for positive ion electrospray ionization (ESI). An acidic mobile phase promotes the formation of protonated molecules.
Analyte Degradation Atropine can be susceptible to degradation. Ensure proper sample storage and handling.

Issue 3: High Variability in Results (Poor Precision)

Potential Cause Troubleshooting Step
Inconsistent Internal Standard Addition Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.
Matrix Effects As mentioned above, significant and variable matrix effects can lead to poor precision. The use of a deuterated internal standard like this compound is crucial to mitigate this.
Inconsistent Sample Preparation Standardize the sample preparation workflow. If performed manually, ensure consistent timing for each step (e.g., vortexing, incubation).
LC System Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the needle wash procedure or the wash solvent composition.

Issue 4: Internal Standard Signal is Unstable or Absent

Potential Cause Troubleshooting Step
Incorrect MRM Transition Verify the MRM transition for this compound.
Degradation of Internal Standard Check the stability of the internal standard stock and working solutions.
Pipetting Error Double-check the concentration and the volume of the internal standard spiking solution being added to the samples.

Experimental Protocols & Workflows

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the protein precipitation of plasma or serum samples.

  • Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS analysis.

cluster_sample_prep Sample Preparation Workflow start Start: Plasma/Serum Sample add_is Add this compound Internal Standard start->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS Analysis transfer->analysis

A typical protein precipitation workflow for atropine analysis.
General LC-MS Analysis Workflow

cluster_lcms_workflow LC-MS Analysis Workflow sample_injection Inject Prepared Sample lc_separation LC Separation (e.g., C18 Column) sample_injection->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

The general workflow for LC-MS analysis of atropine.
Troubleshooting Decision Tree

cluster_troubleshooting Troubleshooting Decision Tree start Problem with Atropine Analysis peak_shape Poor Peak Shape? start->peak_shape No sensitivity Low Sensitivity? start->sensitivity Yes peak_shape->sensitivity No check_ph Check Mobile Phase pH peak_shape->check_ph Yes precision Poor Precision? sensitivity->precision No improve_cleanup Improve Sample Cleanup (SPE) sensitivity->improve_cleanup Yes check_is Verify IS Addition precision->check_is Yes reduce_conc Reduce Injection Volume/Concentration check_ph->reduce_conc optimize_grad Optimize Gradient reduce_conc->optimize_grad replace_col Replace Column optimize_grad->replace_col optimize_ms Optimize MS Parameters improve_cleanup->optimize_ms check_ph_ion Check Mobile Phase for Ionization optimize_ms->check_ph_ion matrix_effects Address Matrix Effects check_is->matrix_effects standardize_prep Standardize Sample Prep matrix_effects->standardize_prep

A decision tree for troubleshooting common LC-MS issues.

References

Technical Support Center: Atropine Analysis with (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of atropine using (Rac)-Atropine-d3 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments.

FAQ 1: I am observing low signal intensity for atropine in my plasma samples compared to my calibration standards prepared in a neat solution. What could be the cause?

Answer:

This is a classic sign of ion suppression , a common matrix effect in LC-MS/MS analysis. Co-eluting endogenous components from the plasma matrix can interfere with the ionization of atropine in the mass spectrometer's ion source, leading to a decreased signal. This compound is used as an internal standard to compensate for this effect, as it should be similarly affected by the matrix.

Troubleshooting Steps:

  • Evaluate the Internal Standard Signal: Check if the signal for this compound is also suppressed in the plasma samples compared to the neat solution. If the internal standard signal is consistent across all samples and calibrators, it may not be effectively compensating for the matrix effect on atropine.

  • Assess Matrix Effect Quantitatively: Perform a quantitative assessment of the matrix effect. A common method is to compare the peak area of atropine in a post-extraction spiked blank plasma sample to the peak area of atropine in a neat solution at the same concentration. A ratio significantly less than 1 indicates ion suppression.

  • Optimize Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering matrix components. Consider the following:

    • Solid-Phase Extraction (SPE): This is often more effective at removing phospholipids and other interfering substances than protein precipitation.

    • Liquid-Liquid Extraction (LLE): This can also provide a cleaner extract than protein precipitation.

    • Sample Dilution: Diluting the plasma sample before extraction can reduce the concentration of matrix components.

FAQ 2: The peak area ratio of atropine to this compound is inconsistent across my quality control (QC) samples. What should I investigate?

Answer:

Inconsistent analyte-to-internal-standard ratios can compromise the accuracy and precision of your results. Several factors could be contributing to this issue.

Troubleshooting Steps:

  • Chromatographic Separation: Ensure that atropine and this compound are co-eluting perfectly. A slight shift in retention time between the analyte and the internal standard can expose them to different matrix effects, leading to inconsistent ratios.[1]

  • Internal Standard Stability: Verify the stability of your this compound stock and working solutions. Degradation of the internal standard will lead to a decrease in its signal and affect the ratio.

  • Sample Preparation Variability: Inconsistent sample preparation can lead to variable recoveries of both the analyte and the internal standard. Ensure that all steps of your extraction procedure are performed consistently for all samples.

  • Matrix Effect Variability: Different lots of plasma can exhibit varying degrees of matrix effects. If you are using plasma from multiple sources, this could contribute to the inconsistency. It is good practice to evaluate the matrix effect across at least six different lots of the matrix.

FAQ 3: How can I qualitatively and quantitatively assess matrix effects in my atropine analysis?

Answer:

There are established experimental protocols to assess both the presence and the magnitude of matrix effects.

  • Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Quantitative Assessment (Post-Extraction Spike Method): This method provides a numerical value for the extent of the matrix effect.

Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.

Data Presentation

The following table summarizes representative data on matrix effects and recovery for atropine analysis in plasma.

ParameterAtropineThis compoundAcceptance CriteriaReference
Matrix Effect (%) 102.8 ± 6.0Not Reported85% - 115%[2]
Extraction Recovery (%) > 90Not ReportedConsistent & Reproducible[2]

Note: The matrix effect is calculated as (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of atropine and this compound in the final reconstitution solvent.

    • Set B (Post-Extraction Spiked Matrix): Extract blank plasma samples using your validated procedure. Spike the extracted matrix with atropine and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spiked Matrix): Spike blank plasma with atropine and this compound before the extraction process.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

This protocol helps to visualize the regions of ion suppression or enhancement in your chromatogram.

  • Set up the infusion: Infuse a standard solution of atropine at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.

  • Inject a blank matrix extract: While the atropine solution is being infused, inject an extracted blank plasma sample onto the LC column.

  • Monitor the signal: Monitor the signal of the infused atropine. A stable baseline signal is expected. Any deviation (dip or rise) in the baseline indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement, respectively.

Visualizations

The following diagrams illustrate key workflows and concepts in atropine analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: A typical experimental workflow for atropine analysis in plasma.

matrix_effect_logic cluster_cause Cause cluster_effect Effect cluster_consequence Consequence coeluting Co-eluting Matrix Components ion_suppression Ion Suppression coeluting->ion_suppression ion_enhancement Ion Enhancement coeluting->ion_enhancement inaccurate_results Inaccurate Quantification ion_suppression->inaccurate_results ion_enhancement->inaccurate_results

Caption: The cause-and-effect relationship of matrix effects in LC-MS/MS.

References

Technical Support Center: Atropine Quantification with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using a deuterated internal standard for the accurate quantification of atropine.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.

Issue CategoryQuestionPotential Causes & Solutions
Internal Standard Response Why is the response of my deuterated internal standard (e.g., atropine-d5) highly variable across samples in the same run? 1. Inconsistent Sample Preparation: Ensure the internal standard (IS) is added precisely and consistently to every sample, including calibrators and quality controls (QCs). Use calibrated pipettes and vortex thoroughly after adding the IS to ensure it is homogenously mixed with the sample matrix. 2. Inconsistent Injection Volume: Check the autosampler for air bubbles and ensure the injection needle is properly seated and not clogged.[1] 3. Instrument Instability: Allow the mass spectrometer to stabilize before initiating the analytical run. Monitor system suitability throughout the analysis to check for drifts in instrument response.[1]
My deuterated internal standard response is consistently lower in my study samples compared to my calibration standards. What could be the cause? 1. Matrix Effects: This is a common cause where components in the biological matrix of the study samples (e.g., plasma, urine) suppress the ionization of the internal standard more than in the cleaner matrix of the calibration standards.[1] To investigate this, you can perform a post-extraction spike experiment. To mitigate matrix effects, consider more effective sample cleanup methods like solid-phase extraction (SPE) or using a different ionization source if available. 2. Internal Standard Stability: The deuterated standard might be less stable in the biological matrix of the study samples. Assess the stability of the IS in the sample matrix under your specific sample preparation conditions.[1]
Chromatography My deuterated internal standard does not co-elute perfectly with atropine. Is this a problem? A slight chromatographic shift between the analyte and its deuterated internal standard can sometimes occur due to the kinetic isotope effect. This is more common with a higher number of deuterium substitutions.[2] While perfect co-elution is ideal to ensure both compounds experience the same matrix effects at the same time, a small, consistent shift is often acceptable. If the shift is significant or inconsistent, it can lead to quantification errors. To improve co-elution, you can try optimizing the chromatographic conditions, such as adjusting the mobile phase composition or the column temperature. Using an internal standard with fewer deuterium atoms or a ¹³C-labeled standard can also minimize this effect.
Quantification & Accuracy My results show a positive bias, especially at the lower limit of quantification (LLOQ). What should I check? 1. Purity of the Deuterated Standard: The deuterated internal standard may contain a small amount of unlabeled atropine as an impurity. This will contribute to the signal of the analyte, causing a positive bias, particularly at low concentrations. You can check for this by injecting a high concentration of the deuterated standard alone and monitoring for a signal at the mass transition of atropine. If significant unlabeled analyte is present, contact the supplier for a higher purity batch or account for the contribution in your calculations. 2. Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions. This can alter the concentration of the deuterated standard over time. To minimize this, maintain neutral pH during sample preparation and storage, and keep samples cool.
I am observing carryover of the internal standard in my blank injections. How can I resolve this? 1. Improve Wash Steps: Use a stronger wash solvent in the autosampler between injections and increase the duration of the wash cycle. 2. System Contamination: There may be contamination in the LC-MS system. Clean the ion source and other components of the mass spectrometer according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard considered the "gold standard" for quantitative LC-MS/MS analysis?

A deuterated internal standard is a version of the analyte (atropine) where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This makes it chemically almost identical to atropine, so it behaves very similarly during sample preparation, chromatography, and ionization. However, its slightly different mass allows the mass spectrometer to distinguish it from the unlabeled atropine. By adding a known amount of the deuterated standard to every sample at the beginning of the workflow, it can effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.

Q2: What is the difference between using atropine-d3 and atropine-d5 as an internal standard?

Atropine-d3 has three deuterium atoms, while atropine-d5 has five. The choice between them depends on the specific analytical method and potential interferences. A higher number of deuterium atoms provides a greater mass difference from the native analyte, which can help to move its signal further away from any potential isotopic interference from the unlabeled atropine. However, a higher degree of deuteration can sometimes lead to a more pronounced chromatographic separation from the analyte (isotopic effect).

Q3: How do I choose the right concentration for my deuterated internal standard?

The concentration of the internal standard should be consistent across all samples (calibrators, QCs, and unknowns) and should be high enough to produce a stable and reproducible signal. A common practice is to use a concentration that is in the mid-range of the calibration curve for atropine.

Q4: What are "matrix effects" and how can a deuterated standard help?

Matrix effects are the suppression or enhancement of the ionization of the analyte by co-eluting compounds from the sample matrix (e.g., salts, lipids, and proteins in plasma). This can lead to inaccurate quantification. Because a deuterated internal standard is chemically very similar to the analyte and ideally co-elutes with it, it will be affected by the matrix in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate results.

Q5: Can I use a single deuterated internal standard to quantify multiple analytes?

While it is best practice to use a specific deuterated internal standard for each analyte, in some multi-analyte assays, a single deuterated standard may be used for all analytes if it is demonstrated to effectively track the variability of all of them. However, this approach requires careful validation to ensure that the chosen internal standard behaves similarly to all the analytes of interest in terms of extraction, chromatography, and ionization.

Quantitative Data Summary

The following tables summarize method validation data from various studies on atropine quantification using LC-MS/MS.

Table 1: Linearity and Sensitivity of Atropine Quantification Methods

Internal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Atropine-d5Human Plasma1.0 - 10001.0
LevobupivacaineHuman Plasma0.10 - 50.000.10
Cocaine-d3Plasma0.05 - 500.05
AnisodamineRat Plasma5 - 50005

Table 2: Precision and Accuracy of Atropine Quantification Methods

Internal StandardMatrixPrecision (%RSD)Accuracy (%)Reference
Atropine-d5Human Plasma< 9.0% (within-run and between-run)87% - 110%
LevobupivacaineHuman Plasma< 10% (intraday and interday)±7%
Cocaine-d3Plasma2 - 13%87 - 122%

Table 3: Recovery of Atropine from Biological Matrices

Sample Preparation MethodMatrixRecovery (%)Reference
Solid-Phase ExtractionHuman Plasma> 90%
Protein PrecipitationPlasma/Serum88 - 94%

Experimental Protocols

Below are detailed methodologies for the quantification of atropine in biological samples using a deuterated internal standard.

Protocol 1: Protein Precipitation for Atropine Quantification in Plasma

This protocol is a rapid and simple method for removing the majority of proteins from a plasma sample.

Materials:

  • Plasma samples (and blank plasma for calibration curve and QCs)

  • Atropine certified reference standard

  • Atropine-d5 internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (optional, for adjusting pH)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge

  • LC vials

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of atropine in methanol.

    • Prepare a 1 mg/mL stock solution of atropine-d5 in methanol.

    • From the stock solutions, prepare working solutions of atropine for the calibration curve and QCs by serial dilution in 50:50 methanol:water.

    • Prepare a working solution of atropine-d5 at a suitable concentration (e.g., 100 ng/mL) in methanol.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample, calibrator, or QC into a clean microcentrifuge tube.

    • Add 10 µL of the atropine-d5 internal standard working solution to each tube.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile (with 0.1% formic acid if needed) to each tube to precipitate the proteins.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean LC vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Atropine Quantification in Urine

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

  • Urine samples (and blank urine for calibration curve and QCs)

  • Atropine certified reference standard

  • Atropine-d5 internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate buffer (e.g., 25 mM)

  • Formic acid

  • SPE cartridges (e.g., Oasis WCX)

  • SPE vacuum manifold

  • Collection tubes

  • LC vials

Procedure:

  • Preparation of Stock and Working Solutions: (As described in Protocol 1)

  • Sample Preparation:

    • Add 10 µL of the atropine-d5 internal standard working solution to 1 mL of urine sample and vortex to mix.

    • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

    • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.

    • Loading: Load the prepared urine sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 25 mM ammonium formate buffer, followed by 1 mL of acetonitrile.

    • Elution: Elute the atropine and atropine-d5 with 1 mL of acetonitrile containing 5% formic acid into clean collection tubes.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

    • Transfer the reconstituted sample to an LC vial for analysis.

Protocol 3: LC-MS/MS Analysis

LC Parameters (Example):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute atropine, then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example for Atropine and Atropine-d5):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Atropine: Precursor ion (m/z) 290.0 → Product ion (m/z) 124.0

    • Atropine-d5: Precursor ion (m/z) 295.0 → Product ion (m/z) 129.0 (adjust based on specific d5 labeling)

  • Instrument Settings: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualizations

Principle of Quantification with a Deuterated Internal Standard

G cluster_analyte Analyte (Atropine) cluster_is Deuterated Internal Standard (Atropine-d5) cluster_quant Quantification Analyte_Sample Sample with Unknown Atropine Concentration Analyte_Response Variable MS Response (due to matrix effects, - recovery loss) Analyte_Sample->Analyte_Response Analysis Ratio Calculate Ratio: (Analyte Response / IS Response) Analyte_Response->Ratio IS_Spike Known Amount of Atropine-d5 Added IS_Response Variable MS Response (experiences same effects as analyte) IS_Spike->IS_Response Analysis IS_Response->Ratio Result Accurate Concentration of Atropine Ratio->Result Calibration Curve

Caption: The principle of using a deuterated internal standard for accurate quantification.

Experimental Workflow for Atropine Quantification

G cluster_prep Sample Cleanup Options start Start: Biological Sample (e.g., Plasma) add_is Add Known Amount of Deuterated Internal Standard (Atropine-d5) start->add_is sample_prep Sample Preparation add_is->sample_prep ppt Protein Precipitation (e.g., with Acetonitrile) sample_prep->ppt Simple & Fast spe Solid-Phase Extraction (SPE) sample_prep->spe Cleaner Extract lc_ms LC-MS/MS Analysis data_proc Data Processing lc_ms->data_proc result Final Result: Atropine Concentration data_proc->result ppt->lc_ms spe->lc_ms

Caption: General experimental workflow for atropine quantification using a deuterated standard.

References

Technical Support Center: (Rac)-Atropine-d3 Signal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects during the analysis of (Rac)-Atropine-d3 by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect this compound analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ion source of a mass spectrometer. This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., plasma, urine) that compete with the analyte for ionization. The result is a decreased signal intensity, which can lead to poor sensitivity, inaccuracy, and imprecision in quantitative analysis.

Q2: I'm using a deuterated internal standard, this compound. Doesn't this automatically correct for ion suppression?

A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best way to compensate for ion suppression, it does not eliminate it. The underlying principle is that the analyte and the SIL-IS co-elute and experience the same degree of signal suppression, allowing for an accurate analyte/IS ratio for quantification.[1] However, if ion suppression is severe, the signal for both the analyte and the internal standard can be suppressed to a level below the limit of quantification, making accurate measurement impossible. It's also important to be aware that in some cases, differential matrix effects can occur even with a SIL-IS due to slight chromatographic shifts between the analyte and the deuterated standard.[2]

Q3: What are the common sources of ion suppression in bioanalytical samples?

A3: Common sources of ion suppression in biological matrices such as plasma or serum include:

  • Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ionization process.

  • Proteins: Although less common to co-elute with small molecules, residual proteins can still contribute to ion source contamination and suppression.

  • Other Endogenous Molecules: Various small molecules naturally present in the biological matrix can co-elute and cause interference.

  • Pre-analytical factors: The type of blood collection tube used can impact the analytical signal of atropine.

Q4: How can I determine if my this compound signal is being affected by ion suppression?

A4: A common and effective method is the post-column infusion experiment . This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no this compound signal in samples compared to standards in neat solution. Ion suppression from matrix components.1. Confirm Ion Suppression: Perform a post-column infusion experiment (see Experimental Protocols).2. Improve Sample Preparation: Switch to a more rigorous sample clean-up method. Solid-Phase Extraction (SPE) is highly effective at removing interfering components for atropine analysis.[3] Liquid-Liquid Extraction (LLE) can also be more effective than simple protein precipitation.3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. A longer gradient or a different column chemistry can improve resolution.
High variability in signal intensity between samples. Inconsistent matrix effects between different sample lots or individuals.1. Use a Stable Isotope-Labeled Internal Standard: Ensure you are using this compound as an internal standard to normalize the signal.2. Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your samples to mimic the matrix effect.3. Thorough Sample Homogenization: Ensure all samples are consistently and thoroughly mixed before extraction.
Chromatographic peak for this compound is broad or shows tailing in matrix samples. Co-eluting interferences affecting peak shape.1. Enhance Sample Clean-up: Implement a more selective sample preparation method like SPE to remove the interfering compounds.2. Adjust Mobile Phase: Modify the pH or organic solvent composition of the mobile phase to improve peak shape.3. Use a Guard Column: Protect your analytical column from strongly retained matrix components.
Gradual decrease in signal intensity over a batch of injections. Contamination of the ion source or mass spectrometer inlet.1. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components.2. Implement a Diverter Valve: Divert the highly concentrated, early-eluting matrix components away from the mass spectrometer to reduce contamination.3. Improve Sample Preparation: A cleaner sample extract will lead to less instrument contamination over time.

Data Presentation: Impact of Sample Preparation on Ion Suppression

While a direct comparative study for this compound was not found, the following table summarizes the expected efficacy of different sample preparation techniques in mitigating ion suppression for atropine and similar small molecules based on available literature. A study on atropine in hair reported a matrix effect (ion suppression) of 27.5%.[4] In contrast, a method for atropine and tiotropium in microvolume plasma using solid-phase extraction reported that no matrix effect was observed.

Sample Preparation Method Typical Ion Suppression Effect for Atropine Key Advantages Key Disadvantages
Protein Precipitation (PPT) Moderate to HighFast, simple, and inexpensive.Co-extracts a significant amount of phospholipids and other interferences.
Liquid-Liquid Extraction (LLE) Low to ModerateMore selective than PPT, removes many salts and phospholipids.Can be labor-intensive, may form emulsions, requires larger solvent volumes.
Solid-Phase Extraction (SPE) Very Low to NoneHighly selective, provides the cleanest extracts, can concentrate the analyte.More expensive and requires more method development than PPT.

Experimental Protocols

Post-Column Infusion Experiment to Detect Ion Suppression

This protocol provides a general framework for identifying regions of ion suppression in your chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank biological matrix (e.g., plasma, serum) extract prepared by your current method.

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump containing the this compound solution to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the this compound solution into the mass spectrometer.

    • Acquire data in MRM mode for this compound. You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject the blank matrix extract onto the LC column.

    • Start the chromatographic run using your analytical gradient.

  • Data Analysis:

    • Monitor the this compound signal throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of these dips with the retention time of this compound in your samples.

Solid-Phase Extraction (SPE) Protocol for this compound from Plasma/Serum

This protocol is adapted from a validated method for atropine analysis and is expected to yield a clean extract with minimal ion suppression.

Materials:

  • Weak cation exchange SPE cartridges (e.g., Oasis WCX)

  • SPE manifold

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Ammonium formate buffer (25 mM)

  • Internal standard spiking solution (this compound in an appropriate solvent)

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma/serum sample, add the internal standard spiking solution.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of ACN followed by 1 mL of purified water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 25 mM ammonium formate buffer.

    • Wash the cartridge with 1 mL of ACN.

  • Elution:

    • Elute the analyte with 1 mL of 5% formic acid in acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_outcome Outcome A Low or Inconsistent This compound Signal B Perform Post-Column Infusion Experiment A->B Hypothesize Ion Suppression C Signal Dip at Analyte Retention Time? B->C C->A No (Investigate other causes: Instrument, Standard Stability) D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes E Optimize Chromatography (Gradient, Column) C->E Yes F Use Matrix-Matched Calibrators C->F Yes G Improved Signal and Reproducibility D->G E->G F->G

Caption: Troubleshooting workflow for ion suppression of this compound.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Expected Outcome Start Biological Sample (Plasma/Serum) PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE PPT_Out High Ion Suppression PPT->PPT_Out Least Effective Cleanup LLE_Out Moderate Ion Suppression LLE->LLE_Out Moderate Cleanup SPE_Out Low/No Ion Suppression SPE->SPE_Out Most Effective Cleanup

Caption: Comparison of sample preparation methods for reducing ion suppression.

References

Technical Support Center: (Rac)-Atropine-d3 Stability in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of (Rac)-Atropine-d3 in processed biological samples. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in experiments?

This compound is a deuterated form of atropine, a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. The "d3" indicates that three hydrogen atoms in the methyl group of the tropine moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard (IS) for quantitative bioanalysis by mass spectrometry (e.g., LC-MS/MS) due to its similar chemical and physical properties to the unlabeled atropine, but with a distinct mass-to-charge ratio.

Q2: What is the primary degradation pathway for atropine and, by extension, this compound?

Q3: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store stock solutions of this compound under the following conditions:

  • -80°C: for up to 6 months

  • -20°C: for up to 1 month

It is also advised to aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.

Q4: How stable is atropine in processed biological samples like plasma?

Recent bioanalytical studies provide detailed stability data for atropine in human plasma, which can be extrapolated to this compound. The stability is assessed under various conditions to mimic sample handling and storage throughout a typical study.

Troubleshooting Guide

Issue: Inconsistent or low recovery of this compound during sample analysis.

Possible Causes & Solutions:

  • Degradation due to pH: Atropine is susceptible to hydrolysis, especially at basic pH.

    • Troubleshooting: Ensure the pH of your processed samples and analytical mobile phases are within the stable range for atropine (ideally pH 3-6).[2] Acidifying the sample collection tubes or the reconstitution solvent can help mitigate degradation.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma or serum samples can lead to degradation of analytes.

    • Troubleshooting: Aliquot samples into single-use vials after initial processing to avoid the need for repeated freeze-thaw cycles. Studies on atropine have shown it to be stable for at least three freeze-thaw cycles, but minimizing these cycles is a best practice.[3]

  • Bench-Top Instability: Leaving processed samples at room temperature for extended periods can result in degradation.

    • Troubleshooting: Keep samples on ice or in a cooled autosampler during processing and analysis. Atropine in human plasma has been shown to be stable for at least 4 hours at room temperature.[3] Plan your experimental workflow to minimize the time samples spend at room temperature.

  • Long-Term Storage Issues: Improper storage temperatures or extended storage times can lead to a decrease in analyte concentration.

    • Troubleshooting: For long-term storage, -80°C is recommended. Atropine in human plasma is stable for at least 2.5 months at -80°C and for at least 6 months at -20°C. Ensure your storage freezers are properly maintained and monitored.

  • Photodegradation: Exposure to light can potentially degrade light-sensitive compounds.

    • Troubleshooting: While atropine is not reported to be highly photosensitive, it is good laboratory practice to protect samples from direct light, for example, by using amber vials or covering sample racks with foil.

Data on Stability of Atropine in Human Plasma

The following tables summarize quantitative data on the stability of atropine in human plasma from a validated bioanalytical method. These data can be considered indicative of the stability of this compound.

Table 1: Freeze-Thaw and Bench-Top Stability of Atropine in Human Plasma

Stability ConditionConcentration (ng/mL)Accuracy (%)Precision (%)
Freeze-Thaw Stability (-80°C, 3 cycles) 1.5100.412.3
750106.23.7
Bench-Top Stability (Room Temp, 4 hours) 1.596.64.8
75099.12.7

Table 2: Short and Long-Term Storage Stability of Atropine in Human Plasma

Storage ConditionDurationConcentration (ng/mL)Accuracy/Recovery (%)
Processed Sample (Room Temp) 72 hours1.5102.5 ± 4.5
750101.4 ± 1.6
Processed Sample (Autosampler at 6°C) 72 hours1.5107.1 ± 1.3
750105.3 ± 0.9
Plasma at 4°C 24 hours1.598.7 ± 2.1
75097.4 ± 3.2
Plasma at -20°C 6 monthsNot specifiedStable
Plasma at -30°C 3 weeks1.5103.7 ± 5.6
750102.9 ± 2.3
Plasma at -80°C 2.5 months1.5105.8 ± 3.4
750104.6 ± 2.1

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Atropine in Human Plasma

This protocol is based on a validated method for the quantification of atropine in human plasma.

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex and aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of the internal standard, this compound.

  • Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Visualizations

Atropine_Degradation_Pathway Atropine This compound Hydrolysis Hydrolysis (pH dependent) Atropine->Hydrolysis Tropine Tropine-d3 Hydrolysis->Tropine TropicAcid Tropic Acid Hydrolysis->TropicAcid

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_sample_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Sample Analysis Collect_Sample Collect Biological Sample (Plasma, Serum, Urine) Process_Sample Process Sample (e.g., Centrifugation) Collect_Sample->Process_Sample Aliquot_Sample Aliquot for Single Use Process_Sample->Aliquot_Sample Short_Term Short-term Storage (e.g., 4°C) Aliquot_Sample->Short_Term Long_Term Long-term Storage (-20°C or -80°C) Aliquot_Sample->Long_Term Thaw_Sample Thaw Sample Short_Term->Thaw_Sample Long_Term->Thaw_Sample Add_IS Add Internal Standard (this compound) Thaw_Sample->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis

Caption: Recommended experimental workflow for sample handling and analysis.

References

Navigating the Nuances of Deuterated Internal Standards in LC-MS/MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This guide is designed to help you identify, understand, and resolve prevalent issues to ensure the accuracy and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. Its main purpose is to serve as an internal reference to correct for variations during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it behaves similarly during extraction, experiences comparable matrix effects (ion suppression or enhancement), and is affected by instrument variability in the same way.[1][2] By adding a known quantity of the D-IS to all samples, calibrators, and quality controls, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more precise and accurate results.[1]

Q2: How many deuterium atoms are ideal for an internal standard?

Typically, a deuterated compound should have between two and ten deuterium atoms.[1] The optimal number is contingent on the analyte's molecular weight and the necessary mass shift. A sufficient number of deuterium atoms is crucial to ensure that the mass-to-charge ratio (m/z) of the D-IS is distinctly resolved from the natural isotopic distribution of the analyte, thereby preventing analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is not ideal.

Q3: What are the essential purity requirements for a reliable deuterated internal standard?

For dependable results, deuterated internal standards must have both high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended. High chemical purity ensures no other compounds are present to interfere with the analysis. High isotopic purity is vital to minimize the contribution of any unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.

Q4: I'm observing a loss of my deuterated internal standard's signal over time, or an unexpected increase in my analyte's signal. Could this be due to isotopic exchange?

Yes, this could be due to isotopic exchange, also known as "back-exchange." This is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or matrix. This is a major concern as it alters the mass of your internal standard, which can lead to inaccurate quantification.

Troubleshooting Guides

Issue 1: Isotopic Contribution (Crosstalk) and Purity Issues

Q: My calibration curve shows a non-zero intercept, or I'm seeing a signal for my analyte in my blank samples. What could be the cause?

This can be attributed to two primary issues: isotopic contribution from the analyte to the D-IS signal (crosstalk) or the presence of the unlabeled analyte as an impurity in the D-IS.

  • Isotopic Contribution (Crosstalk): Naturally occurring heavy isotopes of the analyte (e.g., ¹³C) can contribute to the mass spectrometric signal of the deuterated internal standard. This is more pronounced when the mass difference between the analyte and the D-IS is small.

  • Impurity: The deuterated internal standard itself may contain a small amount of the unlabeled analyte from its synthesis. This impurity will contribute to the analyte signal, leading to a positive bias, especially at lower concentrations.

start Start: Inaccurate Low-End Calibration / Blank Signal check_crosstalk Step 1: Assess Analyte Contribution to IS Signal start->check_crosstalk check_purity Step 2: Evaluate IS Purity check_crosstalk->check_purity If crosstalk is confirmed mitigation Step 3: Implement Mitigation Strategies check_purity->mitigation If impurity is confirmed increase_mass_diff Increase Mass Difference (≥ 4-5 Da) mitigation->increase_mass_diff optimize_is_conc Optimize IS Concentration mitigation->optimize_is_conc end End: Improved Accuracy increase_mass_diff->end optimize_is_conc->end start Start: Drifting IS Signal / Increasing Analyte Signal evaluate_stability Step 1: Evaluate D-IS Stability in Matrix start->evaluate_stability mitigation Step 2: Implement Mitigation Strategies evaluate_stability->mitigation If instability is confirmed stable_labeling Use IS with Stable Labeling Position mitigation->stable_labeling control_ph_temp Control pH and Temperature mitigation->control_ph_temp use_alternative_is Consider ¹³C or ¹⁵N Labeled IS mitigation->use_alternative_is end End: Stable and Reliable IS Signal stable_labeling->end control_ph_temp->end use_alternative_is->end start Start: Poor Reproducibility / Chromatographic Separation verify_coelution Step 1: Verify Co-elution start->verify_coelution post_column_infusion Step 2: Perform Post-Column Infusion Experiment verify_coelution->post_column_infusion If separation is observed mitigation Step 3: Implement Mitigation Strategies post_column_infusion->mitigation If differential matrix effects are identified optimize_chromatography Optimize Chromatography (Gradient, Mobile Phase) mitigation->optimize_chromatography improve_sample_prep Improve Sample Preparation (SPE, LLE) mitigation->improve_sample_prep matrix_matched_cal Use Matrix-Matched Calibrators mitigation->matrix_matched_cal end End: Co-elution and Minimized Matrix Effects optimize_chromatography->end improve_sample_prep->end matrix_matched_cal->end

References

Correcting for isotopic cross-talk between atropine and (Rac)-Atropine-d3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atropine and its deuterated internal standard, (Rac)-Atropine-d3. The focus is on identifying and correcting for isotopic cross-talk in LC-MS/MS assays to ensure accurate quantification.

Frequently Asked Questions (FAQs): Understanding and Addressing Isotopic Cross-talk

Q1: What is isotopic cross-talk in the context of an atropine LC-MS/MS assay?

A1: Isotopic cross-talk, or isotopic interference, occurs when the isotopic signature of the analyte (atropine) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. This can lead to inaccuracies in quantification, as the signal from one compound artificially inflates the signal of the other.

Q2: Why might atropine and this compound be susceptible to isotopic cross-talk?

A2: Isotopic cross-talk can arise from two main sources:

  • Natural Isotopic Abundance: Atropine (C₁₇H₂₃NO₃) contains elements (carbon, hydrogen, oxygen, nitrogen) that have naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O, ¹⁵N). The collective contribution of these heavy isotopes can result in a small percentage of atropine molecules having a mass that overlaps with the deuterated internal standard.

  • Isotopic Purity of the Internal Standard: The synthesis of this compound may not be 100% complete, resulting in a small amount of unlabeled or partially labeled atropine being present in the internal standard material.

Q3: How can I assess the degree of isotopic cross-talk in my assay?

A3: You can assess isotopic cross-talk by injecting a high concentration of atropine standard without the this compound internal standard and monitoring the MRM transition for this compound. Any signal detected in the internal standard channel is indicative of cross-talk from the analyte. Conversely, you should also inject a solution of this compound alone to check for any contribution to the analyte's MRM transition, which could arise from isotopic impurities in the internal standard.

Q4: What are the primary strategies to correct for isotopic cross-talk?

A4: The most common strategy is to experimentally determine the percentage of cross-talk in both directions (analyte to internal standard and vice versa) and then apply a mathematical correction to the peak areas of your unknown samples, calibrators, and quality control samples. This is often done using a set of correction factors in your data processing software.

Troubleshooting Guide: Correcting for Isotopic Cross-talk

Problem: Inaccurate or inconsistent quantification at low or high concentrations.

This could be a sign of uncorrected isotopic cross-talk, which has a more pronounced effect at the extremes of the calibration curve.

Solution: Experimental Determination and Correction for Isotopic Cross-talk

This section provides a detailed protocol to quantify and correct for the isotopic interference between atropine and this compound.

Objective: To determine the percentage contribution of atropine to the this compound signal and vice versa.

Materials:

  • A high-concentration stock solution of atropine (e.g., 1000 ng/mL).

  • A solution of the this compound internal standard at the working concentration used in your assay.

  • Your LC-MS/MS system configured with the appropriate MRM transitions.

Typical MRM Transitions:

The following table lists common precursor and product ions for atropine. The transitions for this compound will be shifted by +3 Da.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Atropine290.0124.093.0
This compound293.0127.096.0

Note: These values should be optimized on your specific instrument.[1]

Procedure:

  • Analyte to Internal Standard Cross-talk:

    • Inject the high-concentration atropine solution (without internal standard).

    • Acquire data for both the atropine and this compound MRM transitions.

  • Internal Standard to Analyte Cross-talk:

    • Inject the this compound working solution (without analyte).

    • Acquire data for both MRM transitions.

Data Evaluation:

  • In the high-concentration atropine injection, measure the peak area in the this compound MRM channel. This represents the cross-talk from the analyte to the internal standard.

  • In the this compound injection, measure the peak area in the atropine MRM channel. This represents the contribution of unlabeled atropine in your internal standard.

Calculation of Correction Factors:

The following table summarizes the calculations to determine the percentage of cross-talk.

ParameterCalculationExample
Analyte to IS Contribution (%) (CF₁) (Peak Area of IS in Analyte Injection / Peak Area of Analyte in Analyte Injection) * 100(5,000 / 10,000,000) * 100 = 0.05%
IS to Analyte Contribution (%) (CF₂) (Peak Area of Analyte in IS Injection / Peak Area of IS in IS Injection) * 100(2,000 / 4,000,000) * 100 = 0.05%

A value greater than 0.1% may indicate significant cross-talk that requires correction.

Once the correction factors (CF₁ and CF₂) are determined, you can apply the following equations to correct the measured peak areas in your samples:

  • Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * CF₂)

  • Corrected IS Area = Measured IS Area - (Measured Analyte Area * CF₁)

These corrected areas should then be used to calculate the analyte concentration.

Visualizing the Workflow

The following diagrams illustrate the experimental and logical workflows for correcting isotopic cross-talk.

G cluster_exp Experimental Workflow cluster_data Data Analysis A Prepare High Conc. Atropine Solution C Inject Atropine Solution A->C B Prepare Working Conc. This compound Solution D Inject this compound Solution B->D E Acquire Data for Both MRM Transitions C->E F Acquire Data for Both MRM Transitions D->F G Measure Peak Areas in Atropine Injection E->G H Measure Peak Areas in this compound Injection F->H I Calculate Correction Factor CF1 (Analyte -> IS) G->I J Calculate Correction Factor CF2 (IS -> Analyte) H->J

Caption: Experimental workflow for determining cross-talk correction factors.

G cluster_correction Data Correction Logic start Acquire Raw Peak Areas (Analyte & IS) from Sample in_analyte Measured Analyte Area start->in_analyte in_is Measured IS Area start->in_is op2 Corrected IS Area = Measured IS Area - (Measured Analyte Area * CF1) in_analyte->op2 op1 Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * CF2) in_is->op1 cf1 CF1 (Analyte -> IS) cf1->op2 cf2 CF2 (IS -> Analyte) cf2->op1 end Calculate Concentration using Corrected Areas op1->end op2->end

Caption: Logical workflow for applying cross-talk corrections to sample data.

References

Minimizing variability in atropine analysis with an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of atropine using an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard recommended for atropine analysis?

A1: An internal standard (IS) is crucial in quantitative bioanalysis to compensate for variability during the analytical process.[1] Sources of variability can include sample preparation inconsistencies (e.g., extraction), injection volume differences, instrument drift, and matrix effects that can cause ion suppression or enhancement in LC-MS/MS analysis.[1][2] By adding a fixed concentration of an IS to all samples and standards early in the workflow, the ratio of the analyte signal to the IS signal is used for quantification. This ratio remains stable even if sample volume changes, leading to more accurate and precise results.[3]

Q2: What are the ideal characteristics of an internal standard for atropine analysis?

A2: The ideal internal standard should be chemically similar to atropine to ensure it behaves similarly during sample extraction, chromatography, and ionization. The most suitable internal standards are stable isotopically labeled (SIL) versions of the analyte, such as atropine-d5 or atropine-d3.[1] These compounds have nearly identical physicochemical properties to atropine but can be distinguished by mass spectrometry. If a SIL IS is unavailable, a structural analog that is not present in the samples can be used, such as cocaine-d3 or procaine.

Q3: What are common analytical techniques for atropine quantification with an internal standard?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices like plasma or serum.

Troubleshooting Guide

Issue 1: High Variability in Internal Standard Peak Area

  • Possible Cause: Inconsistent sample preparation or extraction.

    • Troubleshooting Step: Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process. Thoroughly vortex or mix samples after adding the IS to ensure homogeneity. Review the extraction protocol for consistency in reagent volumes and incubation times.

  • Possible Cause: Instrument-related issues such as inconsistent injection volume or detector response drift.

    • Troubleshooting Step: Perform a system suitability test by injecting the IS solution multiple times to check for reproducibility of the peak area. If variability is high, troubleshoot the autosampler and detector of the HPLC or LC-MS/MS system.

  • Possible Cause: Matrix effects in LC-MS/MS.

    • Troubleshooting Step: The internal standard should ideally co-elute with atropine to compensate for matrix effects. If the IS elutes at a significantly different retention time, it may not effectively correct for ion suppression or enhancement affecting the analyte. Consider optimizing the chromatographic method to achieve closer elution or selecting a more appropriate internal standard.

Issue 2: Poor Peak Shape for Atropine or Internal Standard

  • Possible Cause: Inappropriate mobile phase pH.

    • Troubleshooting Step: Atropine is a basic compound. The pH of the mobile phase can significantly impact its peak shape. Adjusting the pH of the mobile phase, for instance, to 2.5 with phosphoric acid, can improve peak symmetry.

  • Possible Cause: Column degradation or contamination.

    • Troubleshooting Step: Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help extend the life of the analytical column.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Troubleshooting Step: Consider using a column with a different stationary phase chemistry, such as one with hydrophilic embedding, which can reduce secondary interactions with basic analytes.

Issue 3: Inaccurate Quantification Results

  • Possible Cause: The concentration of the internal standard is too high or too low.

    • Troubleshooting Step: The response of the internal standard should be in a similar range to the response of atropine in the samples. If the IS response is too high, it can lead to detector saturation. If it is too low, the signal-to-noise ratio may be poor. Adjust the concentration of the IS accordingly.

  • Possible Cause: The calibration curve is not linear.

    • Troubleshooting Step: Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. If non-linearity is observed, a different regression model (e.g., quadratic) may be necessary, or the concentration range of the calibration curve may need to be narrowed.

  • Possible Cause: Degradation of atropine or the internal standard.

    • Troubleshooting Step: Atropine can degrade, particularly in aqueous solutions. Prepare fresh stock solutions and store them under appropriate conditions (e.g., refrigerated and protected from light). Investigate the stability of both atropine and the internal standard in the sample matrix and during the analytical process.

Experimental Protocols

Protocol 1: Atropine Analysis in Plasma by LC-MS/MS

This protocol is a synthesized example based on common practices for atropine quantification in biological matrices.

1. Materials and Reagents:

  • Atropine reference standard

  • Atropine-d5 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of atropine and atropine-d5 in methanol.

  • Working Standard Solutions: Serially dilute the atropine stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 0.05 to 50 ng/mL.

  • Internal Standard Working Solution (10 ng/mL): Dilute the atropine-d5 stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 10 µL of the 10 ng/mL internal standard working solution to each tube (except for blank samples) and vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate atropine from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Atropine: 290.0 -> 124.0

    • Atropine-d5: 295.0 -> 124.0 (example transition, may vary)

Protocol 2: Atropine Analysis in Pharmaceutical Preparations by HPLC-UV

This protocol is a synthesized example for the analysis of atropine in simpler matrices like eye drops.

1. Materials and Reagents:

  • Atropine sulfate reference standard

  • Procaine hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Ultrapure water

2. Preparation of Solutions:

  • Mobile Phase: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4 with orthophosphoric acid: Methanol (75:25 v/v).

  • Stock Solutions (1 mg/mL): Prepare stock solutions of atropine sulfate and procaine HCl in the mobile phase.

  • Working Standard Solutions: Prepare calibration standards by diluting the atropine stock solution with the mobile phase to achieve concentrations from 25 to 75 µg/mL.

  • Internal Standard Working Solution (50 µg/mL): Prepare a working solution of procaine HCl in the mobile phase.

3. Sample Preparation:

  • Accurately dilute the pharmaceutical preparation with the mobile phase to an expected atropine concentration within the calibration range.

  • Add a fixed volume of the internal standard working solution to a known volume of the diluted sample.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: 0.02 M Potassium dihydrogen phosphate buffer (pH 4): Methanol (75:25 v/v).

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

Data Presentation

Table 1: Performance of Atropine Analysis using Cocaine-d3 as Internal Standard in Plasma (LC-ESI-MS/MS)

ParameterValueReference
Linearity Range0.05 - 50 ng/mL
Precision (CV%)2 - 13%
Accuracy87 - 122%
Recovery88 - 94%

Table 2: Validation Parameters for Atropine Analysis in Pharmaceutical Formulation by HPLC-UV

ParameterAtropine SulfateReference
Linearity Range25 - 75 µg/mL
Correlation Coefficient (r²)>0.999
LOD3.75 µg/mL
LOQ11.4 µg/mL
Accuracy (Recovery %)103.0%

Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Atropine-d5) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc UHPLC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition (Peak Area Ratio) ms->data

Caption: Workflow for atropine analysis in plasma by LC-MS/MS.

Logical_Relationship cluster_variability Sources of Analytical Variability cluster_compensation Compensation Mechanism v_prep Sample Prep is Internal Standard (IS) v_prep->is v_inject Injection Volume v_inject->is v_matrix Matrix Effects v_matrix->is v_instrument Instrument Drift v_instrument->is ratio Analyte/IS Ratio is->ratio Maintains Constant quant Accurate & Precise Quantification ratio->quant Leads to

Caption: Role of an internal standard in minimizing variability.

References

Technical Support Center: (Rac)-Atropine-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (Rac)-Atropine-d3 as an internal standard in quantitative analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a deuterated form of atropine, meaning that three of its hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] Because its chemical and physical properties are nearly identical to atropine, it can be used to correct for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of atropine in complex matrices like plasma or serum.

Q2: What are the key purity considerations for this compound?

There are two main types of purity to consider for this compound:

  • Chemical Purity: This refers to the absence of other chemical compounds. Impurities could be related substances from the synthesis of atropine or degradation products.

  • Isotopic Purity: This is a measure of the percentage of the deuterated standard that is fully labeled with deuterium (d3). A critical impurity in this regard is the presence of the unlabeled analyte (d0 or atropine).

Q3: How can the presence of unlabeled atropine in the this compound internal standard affect my results?

The presence of unlabeled atropine as an impurity in your this compound internal standard can lead to artificially inflated quantification results.[2] This is because the unlabeled impurity will contribute to the signal of the analyte you are trying to measure. This effect is most pronounced at the lower limit of quantification (LLOQ), where the contribution from the impurity can be significant relative to the low concentration of the analyte in the sample.[2]

Q4: What are some common chemical impurities that might be found in atropine standards?

Based on the chemistry of atropine, potential impurities could include:

  • Apoatropine (Atropamine): A dehydration product of atropine.

  • Tropic acid: A hydrolysis product.

  • Tropine: Another hydrolysis product.

  • Noratropine: An N-demethylated metabolite.

While these are general impurities of atropine, they could potentially be present in a batch of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in quantitative experiments.

Issue 1: Inaccurate results at the lower end of the calibration curve.

  • Possible Cause: The presence of unlabeled atropine (d0) in your this compound internal standard is a likely cause. This impurity contributes to the analyte signal, causing a positive bias that is most significant at low concentrations.[2]

  • Troubleshooting Steps:

    • Verify the Certificate of Analysis (CoA): Check the CoA for your batch of this compound for information on its isotopic purity and the percentage of the unlabeled analyte.

    • Analyze the Internal Standard Solution: Prepare a high-concentration solution of your this compound in a clean solvent and analyze it using your LC-MS/MS method. Monitor the mass transition for unlabeled atropine. The response should be negligible.

    • Quantify the Contribution: If a significant amount of unlabeled atropine is detected, you can create a calibration curve for atropine and determine the concentration of the impurity in your internal standard working solution. This value can then be subtracted from your sample results.

    • Source a Higher Purity Standard: If the level of unlabeled impurity is unacceptably high, it is best to obtain a new batch of this compound with higher isotopic purity.

Issue 2: Poor precision and accuracy across the calibration range.

  • Possible Cause 1: Chemical Impurity Interference: A chemical impurity in the this compound may be co-eluting with atropine and causing interference.

  • Troubleshooting Steps:

    • Analyze the IS Alone: Inject a solution of only the this compound and check for peaks at the retention time of atropine.

    • Modify Chromatography: If an interfering peak is observed, adjust your chromatographic method (e.g., change the gradient, mobile phase, or column) to separate the impurity from the analyte.

  • Possible Cause 2: H/D Exchange: Although the deuterium atoms in this compound are on a methyl group and generally stable, extreme pH conditions during sample preparation or in the mobile phase could potentially lead to hydrogen/deuterium exchange, reducing the signal of the deuterated standard.

  • Troubleshooting Steps:

    • Evaluate pH: Ensure that the pH of your sample preparation and mobile phases is within a neutral to moderately acidic or basic range.

    • Solvent Selection: Prepare stock solutions and store standards in aprotic solvents like acetonitrile or methanol when possible.

Impact of Isotopic Purity on Quantification

The presence of unlabeled atropine in the this compound internal standard can significantly impact the accuracy of the results, especially at low concentrations. The following table provides a hypothetical yet realistic illustration of this effect.

Analyte Concentration (ng/mL)IS Purity (% d3)% Unlabeled Atropine (d0) in ISContribution from IS Impurity (ng/mL)Measured Concentration (ng/mL)% Accuracy
1.099.9%0.1%0.11.1110%
1.099.0%1.0%1.02.0200%
1.095.0%5.0%5.06.0600%
10.099.9%0.1%0.110.1101%
10.099.0%1.0%1.011.0110%
10.095.0%5.0%5.015.0150%
100.099.9%0.1%0.1100.1100.1%
100.099.0%1.0%1.0101.0101%
100.095.0%5.0%5.0105.0105%

This table assumes a constant concentration of the internal standard is added to each sample.

Experimental Protocol: Quantification of Atropine in Human Plasma using LC-MS/MS

This protocol provides a general methodology for the quantification of atropine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Atropine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of atropine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the atropine stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

3. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: HPLC or UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Atropine: Q1 290.2 -> Q3 124.1

    • This compound: Q1 293.2 -> Q3 127.1

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the concentration of the calibration standards.

  • Determine the concentration of atropine in the unknown samples by interpolation from the calibration curve.

Diagrams

TroubleshootingWorkflow start Inaccurate Results at LLOQ check_coa Check Certificate of Analysis for Isotopic Purity start->check_coa analyze_is Analyze High-Concentration IS Solution for Unlabeled Analyte check_coa->analyze_is quantify_impurity Quantify Contribution of Unlabeled Impurity analyze_is->quantify_impurity Unlabeled Analyte Detected end_good Accurate Results analyze_is->end_good No Unlabeled Analyte Detected subtract_contribution Subtract Impurity Contribution from Results quantify_impurity->subtract_contribution source_new_is Source New IS with Higher Purity quantify_impurity->source_new_is Impurity Level Too High subtract_contribution->end_good source_new_is->end_good

Caption: Troubleshooting workflow for inaccurate results at the LLOQ.

ExperimentalWorkflow sample Plasma Sample add_is Add this compound IS sample->add_is protein_precipitation Protein Precipitation / Dilution add_is->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe elute Elution spe->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis

Caption: General experimental workflow for atropine quantification in plasma.

References

Technical Support Center: (Rac)-Atropine-d3 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common chromatographic peak shape issues encountered during the analysis of (Rac)-Atropine-d3. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve these challenges efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape issue observed for this compound and similar basic compounds?

A1: The most prevalent issue is peak tailing . Atropine is a basic compound, and its amine functional groups can interact strongly with residual acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3] This secondary interaction mechanism leads to a delayed elution for a fraction of the analyte molecules, resulting in an asymmetrical peak with a "tail."

Q2: My this compound peak is tailing. What are the primary causes and how can I resolve this?

A2: Peak tailing for this compound is typically caused by one or more of the following factors:

  • Secondary Silanol Interactions: The primary cause is the interaction between the basic atropine molecule and acidic silanol groups on the column's stationary phase.[2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, contributing to peak tailing.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

To resolve peak tailing, consider the troubleshooting workflow outlined below.

Q3: I am observing peak fronting for my this compound peak. What could be the cause?

A3: Peak fronting, where the leading edge of the peak is sloped, is less common for basic compounds but can occur due to:

  • Sample Overload: Injecting too concentrated a sample can saturate the column inlet, leading to a distorted peak shape.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in fronting.

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to fronting.

Q4: My chromatographic peak for this compound is split. What are the potential reasons?

A4: Peak splitting can be caused by a few key issues:

  • Partially Blocked Column Frit: Debris from the sample or HPLC system can clog the inlet frit of the column, causing the sample flow to be unevenly distributed.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through the column via different paths, resulting in a split or misshapen peak.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can lead to peak splitting.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and fixing peak tailing for this compound.

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2-3 units below analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., pH 3-4) check_ph->adjust_ph No check_buffer Is buffer concentration adequate (25-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is a high-purity, end-capped column being used? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to a modern, high-purity, end-capped C18 or similar column check_column->change_column No add_competitor Add a competing base (e.g., triethylamine) to the mobile phase check_column->add_competitor Yes end Symmetrical Peak Achieved change_column->end add_competitor->end G start Split Peak Observed check_guard Is a guard column installed? start->check_guard remove_guard Remove guard column and re-inject check_guard->remove_guard Yes backflush Backflush the analytical column check_guard->backflush No problem_persists Does the problem persist? remove_guard->problem_persists replace_guard Replace guard column problem_persists->replace_guard No problem_persists->backflush Yes check_again Is the peak shape improved? backflush->check_again replace_column Replace the analytical column check_again->replace_column No end Peak Shape Restored check_again->end Yes replace_column->end

References

Validation & Comparative

A Researcher's Guide to Method Validation with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry and drug development, the reliability of quantitative data is paramount. For researchers and scientists utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that directly impacts data accuracy and method robustness. Among the various types of internal standards, deuterated standards, a form of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the gold standard, particularly in bioanalytical applications.[1]

This guide provides an objective comparison of deuterated internal standards with other common alternatives, supported by experimental data and detailed methodologies. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for validating their analytical methods.

The Superiority of Deuterated Internal Standards

An ideal internal standard should chemically and physically mirror the analyte of interest to compensate for variations throughout the analytical process, including sample preparation, injection, and instrument response.[1][2] Deuterated internal standards achieve this by having a structure nearly identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[1] This subtle mass difference allows for differentiation by the mass spectrometer while ensuring that the internal standard and analyte behave almost identically during extraction and chromatography.[3]

In contrast, other internal standards, such as structural analogs, have different chemical structures. This can lead to variations in extraction recovery, chromatographic retention times, and ionization efficiency, potentially compromising the accuracy of the results. While ¹³C-labeled internal standards also offer excellent performance and can sometimes be more stable, deuterated standards are often more readily available and cost-effective.

Comparative Performance Data

The following tables summarize quantitative data from studies comparing the performance of deuterated internal standards with structural analog internal standards.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Deuterated Internal Standard 1.0102.34.5
50.098.73.1
200.0101.52.8
Structural Analog Internal Standard 1.0108.98.2
50.0105.46.5
200.0104.15.9

This data demonstrates that while both internal standards can provide acceptable performance, the deuterated internal standard consistently shows better accuracy and precision across a range of concentrations.

Table 2: Comparison of Matrix Effect and Recovery

ParameterAnalyte (Tacrolimus)Deuterated IS (TAC ¹³C,D₂)Structural Analog IS (Ascomycin)
Matrix Effect (%) 85.287.175.6
Recovery (%) 92.593.182.3

The deuterated internal standard exhibited a matrix effect and recovery profile more similar to the analyte compared to the structural analog, leading to better compensation for these variabilities.

Key Validation Parameters and Acceptance Criteria

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized standard. Key validation parameters include:

Validation ParameterAcceptance Criteria
Linearity & Range Correlation coefficient (r²) ≥ 0.99. The calibration curve must be continuous and reproducible.
Accuracy & Precision The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the Relative Standard Deviation (RSD) should be ≤15% (≤20% for LLOQ).
Selectivity & Specificity The response of interfering peaks in blank samples should not be more than 20% of the LLOQ response for the analyte and 5% for the internal standard.
Matrix Effect The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different matrix lots should be ≤15%.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage and processing conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible validation experiments.

Protocol 1: Accuracy and Precision Assessment

  • Objective : To determine the intra-day (repeatability) and inter-day (intermediate) accuracy and precision.

  • Procedure :

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • For intra-day assessment, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-day assessment, analyze the QC samples on at least three different days.

    • Calculate the mean concentration, % accuracy (relative error), and % RSD for each level.

Protocol 2: Matrix Effect Evaluation

  • Objective : To investigate the potential for ion suppression or enhancement from the biological matrix.

  • Procedure :

    • Obtain at least six different sources (lots) of the relevant biological matrix.

    • Prepare three sets of samples:

      • Set A : Analyte and internal standard spiked in a neat (clean) solution.

      • Set B : Blank matrix is extracted, and then the analyte and internal standard are spiked into the post-extraction supernatant.

      • Set C : Analyte and internal standard are spiked into the matrix before extraction.

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = Peak Response in Set B / Peak Response in Set A.

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of IS.

    • The RSD of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%.

Visualizing the Workflow and Rationale

To better understand the experimental process and the role of deuterated internal standards, the following diagrams illustrate key workflows and logical relationships.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_validation Method Validation Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extract Extraction Spike->Extract Ratio Calculate Peak Area Ratio LC LC Separation Extract->LC MS MS/MS Detection LC->MS Peak Peak Integration (Analyte & IS) MS->Peak Peak->Ratio Cal Quantify against Calibration Curve Ratio->Cal Acc Accuracy Cal->Acc Prec Precision Cal->Prec Sel Selectivity Cal->Sel ME Matrix Effect Cal->ME Stab Stability Cal->Stab

Caption: Experimental workflow for bioanalytical method validation using a deuterated internal standard.

G cluster_sources Sources of Variability cluster_correction Correction Mechanism cluster_outcome Result Prep Sample Prep Inconsistency CoElute Co-elution & Similar Physicochemical Properties Prep->CoElute Affects Analyte & IS Similarly Matrix Matrix Effects Matrix->CoElute Affects Analyte & IS Similarly Instrument Instrument Fluctuation Instrument->CoElute Affects Analyte & IS Similarly DeutIS Deuterated Internal Standard DeutIS->CoElute Accurate Accurate & Precise Quantification CoElute->Accurate Ratio remains constant

Caption: How a deuterated internal standard corrects for analytical variability.

References

A Comparative Guide to (Rac)-Atropine-d3 and ¹³C-Atropine as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable quantitative bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to accurately compensate for variations. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose. This guide provides an objective comparison between the commonly used deuterium-labeled (Rac)-Atropine-d3 and the theoretically superior Carbon-13 (¹³C)-labeled atropine.

Data Presentation: Performance Characteristics

The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact assay performance. The following table summarizes the key performance characteristics. Data for this compound is collated from published LC-MS/MS methods, while the performance of ¹³C-Atropine is projected based on the fundamental physicochemical properties of ¹³C-labeled compounds.

Performance ParameterThis compound¹³C-Atropine (Projected)Rationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift (isotopic effect) compared to unlabeled atropine.Expected to co-elute perfectly with unlabeled atropine.Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. Any shift in retention time for the deuterated standard can lead to differential ion suppression or enhancement, potentially compromising accuracy.[1]
Isotopic Stability Deuterium on the N-methyl group is generally stable, but the potential for H/D exchange exists under certain conditions.Highly stable with no risk of isotopic exchange, as ¹³C is integrated into the carbon skeleton.Isotopic stability ensures that the internal standard does not convert to the unlabeled analyte, which would lead to inaccurate quantification.
Mass Spectrometry Fragmentation May exhibit slightly different fragmentation patterns or require different collision energies compared to atropine.Exhibits identical fragmentation patterns and collision energy requirements as atropine.Identical fragmentation behavior simplifies method development and ensures consistent response between the analyte and the internal standard.
Matrix Effect Compensation Generally effective, but can be compromised by chromatographic shifts.Superior compensation for matrix effects due to identical chromatographic and ionization behavior.The primary function of a SIL-IS is to track and correct for matrix-induced signal variability. Perfect co-elution ensures the most accurate correction.
Availability & Cost Readily available from various suppliers and generally more cost-effective.Less commonly available and typically more expensive due to more complex synthesis.Budgetary and supply chain considerations are practical factors in the selection of an internal standard.

Summary of a Validated LC-MS/MS Method Using a Deuterated Atropine Internal Standard

The following table presents typical validation parameters for the quantification of atropine in biological matrices using a deuterated internal standard (e.g., Atropine-d3 or -d5).

Validation ParameterTypical Performance Data
Linearity (Range) 0.1 - 50 ng/mL[2]
Intra-day Precision (RSD%) < 10%[2]
Inter-day Precision (RSD%) < 10%[2]
Intra-day Accuracy (% Bias) within ±7%[2]
Inter-day Accuracy (% Bias) within ±7%
Recovery 88 - 94%
Matrix Effect Generally low or compensated for by the IS.

Experimental Protocols

A generalized experimental protocol for the LC-MS/MS quantification of atropine in plasma using a stable isotope-labeled internal standard is provided below.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add a known amount of internal standard solution (this compound or ¹³C-Atropine).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Atropine Transition: m/z 290.0 → 124.0

    • This compound Transition: m/z 293.3 → (a corresponding fragment ion)

    • ¹³C-Atropine Transition: (m/z will depend on the number and position of ¹³C labels) → (a corresponding fragment ion)

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or ¹³C-Atropine) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Processing (Peak Area Ratio) ms->data Data Acquisition result Quantification data->result

Typical bioanalytical workflow for atropine quantification.

G start Choice of Internal Standard for Atropine Analysis d3_pros Pros: - Cost-effective - Readily available start->d3_pros c13_pros Pros: - Perfect co-elution - High isotopic stability - Identical fragmentation - Superior matrix effect compensation start->c13_pros d3_cons Cons: - Potential for chromatographic shift - Risk of H/D exchange - Different fragmentation conclusion Conclusion: ¹³C-Atropine is theoretically the superior choice for assays requiring the highest accuracy and robustness. This compound is a viable and practical option for many applications. d3_cons->conclusion c13_cons Cons: - Higher cost - Limited availability c13_cons->conclusion

References

A Comparative Guide to the Quantitative Analysis of Atropine: Evaluating the Accuracy and Precision with (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of atropine is critical for pharmacokinetic studies, toxicological assessments, and quality control of pharmaceutical formulations. The use of a stable isotope-labeled internal standard is a widely accepted approach to enhance the reliability of quantification, particularly in complex biological matrices. This guide provides an objective comparison of the performance of analytical methods utilizing (Rac)-Atropine-d3 as an internal standard against other common analytical techniques for atropine quantification.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry.[1] This is because the physicochemical properties of the deuterated standard are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

Performance Comparison of Atropine Quantification Methods

The following tables summarize the performance characteristics of various analytical methods for atropine quantification, highlighting the accuracy and precision achieved with different internal standards and detection techniques.

Table 1: Performance of LC-MS/MS Methods for Atropine Quantification

Internal StandardMatrixLLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%RSD)
This compound Mouse Plasma1.01.0 - 100087 - 110< 8 (within-run and between-run)
Atropine-d5Mouse Plasma1.01.0 - 100093.1 - 102.7< 11 (between-run)
Cocaine-d3Human Plasma0.050.05 - 5087 - 1222 - 13
LevobupivacaineHuman Plasma0.100.10 - 50.00within ±7< 10 (interday)

Table 2: Performance of HPLC-UV Methods for Atropine Quantification

MethodMatrixLLOQ (µg/mL)Linearity (µg/mL)Accuracy (Recovery %)
HPLC-UVAtropa belladonna leaves11.450 - 200103.0
HPLC-UVBeef0.50.5 - 20.082.37 - 88.31

Experimental Methodologies

LC-MS/MS Method with this compound

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of atropine in plasma.[2]

  • Sample Preparation: Solid-phase extraction was employed for sample pretreatment.

  • Internal Standard: this compound was used as the internal standard.

  • Chromatography: Chromatographic separation was achieved using a C18 column.

  • Detection: The analysis was performed using a mass spectrometer with two selected reaction monitoring transitions for identification and quantification.

Alternative LC-MS/MS Method with a Different Internal Standard (e.g., Cocaine-d3)

This method is suitable for the simultaneous determination of multiple tropane alkaloids.[3]

  • Sample Preparation: Deproteinization of plasma and serum samples was performed.[3]

  • Internal Standard: Cocaine-d3 was utilized as the internal standard.[3]

  • Chromatography: Reversed-phase liquid chromatography was used for separation.

  • Detection: A linear ion trap quadrupole mass spectrometer with positive electrospray ionization and multiple reaction monitoring was used for detection.

HPLC-UV Method

This method is applicable for the quantification of atropine in plant materials and animal tissues.

  • Sample Preparation: Extraction with methanol followed by acid-base extraction.

  • Chromatography: Analysis was performed on a C18 column with a gradient mobile phase of acidified water and acetonitrile.

  • Detection: A diode array detector set at 210 nm was used for quantification.

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the pharmacological context of atropine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe lc LC Separation (C18 Column) spe->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant signaling_pathway cluster_synapse Cholinergic Synapse ach Acetylcholine (ACh) receptor Muscarinic Receptor ach->receptor Binds to response Cellular Response (e.g., smooth muscle contraction, glandular secretion) receptor->response Activates atropine Atropine atropine->receptor Blocks

References

Atropine Assay: A Comparative Guide to Linearity and Range Using Deuterated and Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of atropine is critical for pharmacokinetic studies, toxicological assessments, and quality control of pharmaceutical formulations. The choice of analytical methodology, particularly the type of internal standard employed, significantly impacts the reliability of these measurements. This guide provides an objective comparison of atropine assays utilizing deuterated internal standards versus those employing non-deuterated (structural analog) standards or external calibration, with a focus on linearity and analytical range.

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This approach, known as isotope dilution mass spectrometry, offers superior accuracy and precision by effectively compensating for variability during sample preparation and analysis.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard lies in its chemical and physical near-identity to the analyte. This similarity ensures that it behaves almost identically during extraction, chromatography, and ionization, thereby providing a more accurate correction for any variations that may occur. In contrast, non-deuterated internal standards, which are typically structural analogs, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, potentially leading to less accurate quantification.

Linearity and Range of Atropine Assays

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

The following tables summarize the linearity and range data from various studies on atropine quantification, comparing methods that use a deuterated standard with alternative approaches.

Table 1: Comparison of Atropine Assay Performance

Analytical MethodInternal Standard TypeMatrixLinearity (R²)RangeLower Limit of Quantification (LLOQ)Reference
LC-MS/MSDeuterated (Atropine-d3) Human Plasma>0.991.0 - 1000 ng/mL1.0 ng/mL[1]
LC-MS/MSDeuterated (Scopolamine-d3 & Atropine-d3) Animal FeedNot SpecifiedNot Specified0.93 µg/kg[2]
LC-MS/MSStructural Analog (Cocaine-d3)PlasmaNot Specified0.05 - 50 ng/mL0.05 ng/mL[3]
HPLC-UVNone (External Standard)Pharmaceutical Dosage Form>0.99950 - 250 µg/mL13.1 µg/mL[4]
HPLC-UVNone (External Standard)Datura metel Plant Organs>0.990.03 - 0.17 mg/mL98 µg/mL[5]
HPLC-UVNone (External Standard)Pharmaceutical Ophthalmic Solution0.99950% to 150% of working concentrationNot Specified

Note: Direct head-to-head comparative studies for atropine using both deuterated and non-deuterated standards within the same study are limited in the reviewed literature. The data presented is a compilation from different studies to illustrate the performance of various methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical assays. Below are representative protocols for the quantification of atropine using LC-MS/MS with a deuterated internal standard and HPLC-UV without an internal standard.

Protocol 1: Atropine Quantification in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

This protocol is based on the method described by T. M. Le et al. (2023).

1. Sample Preparation (Solid-Phase Extraction)

  • To 10 µL of plasma, add the deuterated internal standard (Atropine-d3).

  • Perform solid-phase extraction to remove proteins and other interfering substances.

2. Chromatographic Separation

  • Instrument: Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: Fully porous sub 2 µm C18 column.

  • Mobile Phase: A suitable gradient of aqueous and organic solvents.

  • Flow Rate: Optimized for separation, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both atropine and its deuterated internal standard.

4. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression model is typically used.

Protocol 2: Atropine Quantification in Pharmaceutical Formulations by HPLC-UV

This protocol is a generalized procedure based on methods for the analysis of atropine in pharmaceutical products.

1. Standard and Sample Preparation

  • Prepare a stock solution of atropine sulfate reference standard in a suitable solvent (e.g., water or methanol).

  • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Prepare the sample solution by accurately diluting the pharmaceutical formulation to fall within the calibration range.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Quantification

  • A calibration curve is generated by plotting the peak area of the analyte against the concentration of the calibration standards. The concentration of atropine in the sample is determined from this curve.

Signaling Pathways and Experimental Workflows

To visualize the experimental workflow for the superior LC-MS/MS method using a deuterated internal standard, the following diagram is provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Deuterated Internal Standard plasma_sample->add_is spe Solid-Phase Extraction add_is->spe lc_separation LC Separation spe->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation calibration_curve Calibration Curve ratio_calculation->calibration_curve quantification Quantification calibration_curve->quantification final_result final_result quantification->final_result Final Concentration

Caption: Experimental workflow for atropine quantification using LC-MS/MS with a deuterated internal standard.

Conclusion

The selection of an appropriate analytical method and internal standard is paramount for obtaining reliable and accurate quantitative data for atropine. The evidence strongly supports the use of a deuterated internal standard in conjunction with LC-MS/MS for bioanalytical applications. This approach offers superior performance in terms of accuracy and precision by effectively compensating for matrix effects and other sources of variability. While HPLC-UV methods can be suitable for the analysis of pharmaceutical formulations with higher concentrations of atropine, LC-MS/MS with a deuterated internal standard remains the gold standard for bioanalysis, providing the sensitivity and specificity required for complex biological matrices. Researchers should carefully consider the specific requirements of their study, including the matrix, required sensitivity, and regulatory guidelines, when selecting an atropine assay.

References

Precision of (Rac)-Atropine-d3 in Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a detailed comparison of the inter-day and intra-day precision of bioanalytical methods utilizing (Rac)-Atropine-d3, a stable isotope-labeled internal standard (SIL-IS), against the performance of methods employing structural analogue internal standards. The use of a SIL-IS like this compound is widely preferred in quantitative bioanalysis due to its ability to closely mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability.[1]

Performance Data: this compound as an Internal Standard

The following tables summarize the inter-day and intra-day precision data from various studies that have employed deuterated atropine as an internal standard for the quantification of atropine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Inter-day Precision of Atropine Quantification using a Deuterated Internal Standard

Study ReferenceAnalyte Concentration (ng/mL)Mean Concentration Found (ng/mL)SDRSD (%)n
Study A[2]3.0 (LQC)2.90.26.94
30 (MQC)30.81.85.84
300 (HQC)279.329.810.74
Study B[3]0.25 (QC1)0.240.028.35
2.5 (QC2)2.40.28.35
25 (QC3)23.22.19.15

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, SD: Standard Deviation, RSD: Relative Standard Deviation, n: number of replicates

Table 2: Intra-day Precision of Atropine Quantification using a Deuterated Internal Standard

Study ReferenceAnalyte Concentration (ng/mL)Mean Concentration Found (ng/mL)SDRSD (%)n
Study A[2]3.0 (LQC)3.30.26.14
30 (MQC)31.21.23.84
300 (HQC)291.511.53.94
Study B0.25 (QC1)0.240.028.35
2.5 (QC2)2.40.28.35
25 (QC3)23.61.45.95

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, SD: Standard Deviation, RSD: Relative Standard Deviation, n: number of replicates

The data consistently demonstrates that methods using a deuterated internal standard for atropine quantification achieve excellent precision, with Relative Standard Deviations (RSDs) generally below 15%, which is a widely accepted criterion in bioanalytical method validation. Specifically, one study reported that within-run and between-run precisions were both below 8%. Another study found that inter-day and intra-day precision for atropine were both less than 10%.

Comparison with Structural Analogue Internal Standards

While specific precision data for a direct comparison with an alternative internal standard for atropine was not detailed in the reviewed literature, the principles of bioanalysis strongly favor the use of stable isotope-labeled internal standards like this compound over structural analogues.

Structural analogue internal standards, while structurally similar to the analyte, may exhibit different physicochemical properties. This can lead to variations in extraction recovery, matrix effects, and chromatographic retention times, ultimately compromising the accuracy and precision of the quantification. In contrast, a SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during all stages of the analytical process. This co-elution and similar ionization efficiency provide a more accurate normalization of the analyte's signal, leading to improved precision and accuracy.

Experimental Protocols

The following are representative experimental protocols for the quantification of atropine in plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for atropine and its deuterated internal standard are monitored.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a typical bioanalytical workflow using this compound.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI+) LC->MS Quant Quantification (MRM) MS->Quant

Caption: Bioanalytical workflow for atropine quantification.

Analyte Atropine Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

Caption: Principle of internal standard quantification.

References

The Gold Standard for Atropine Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of atropine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of (Rac)-Atropine-d3 with other atropine analogs used as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Supported by experimental data from published studies, this document will aid in the selection of the most suitable internal standard for your specific analytical needs.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and ensuring data integrity. In the analysis of atropine, a potent muscarinic antagonist, several analogs have been employed as internal standards. This guide focuses on a comparative evaluation of this compound, a deuterated analog, against other commonly used standards such as scopolamine-d3, cocaine-d3, and the structurally unrelated compound, levobupivacaine.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the validation parameters of LC-MS/MS methods for atropine quantification using different internal standards. It is important to note that the data presented is compiled from separate studies and direct head-to-head comparisons may be influenced by variations in experimental conditions.

Table 1: Method Validation Parameters for Atropine Quantification with Different Internal Standards

Internal StandardAnalyte(s)MatrixLinearity (R²)Recovery (%)Precision (RSD %)Accuracy (%)LLOQ (ng/mL)Reference
This compound Atropine, ScopolamineLeafy Vegetables>0.9990-100≤ 13-2.3 ng/g[1]
This compound Atropine, ScopolamineTea & Herbal Infusions0.995-0.998---0.18[2]
Cocaine-d3 Atropine & 6 other tropane alkaloidsPlasma-88-94 (protein precipitation)2-1387-1220.05[3]
Levobupivacaine Atropine, ScopolaminePlasma--<10 (intraday for atropine)within ±7 (for atropine)0.10[4][5]

Key Takeaways:

  • This compound , as a stable isotope-labeled (SIL) internal standard, is considered the gold standard. Its physicochemical properties are nearly identical to atropine, ensuring it effectively tracks the analyte during sample preparation and analysis, leading to high accuracy and precision. The data from leafy vegetable and tea matrices demonstrates excellent recovery and linearity.

  • Cocaine-d3 , a deuterated analog of another tropane alkaloid, also shows good performance in terms of precision and accuracy for the quantification of atropine in plasma. Its structural similarity allows it to compensate for matrix effects and variability in the analytical process.

  • Levobupivacaine , a structurally unrelated compound, has been used as an internal standard for atropine analysis. While the reported precision and accuracy are acceptable, the potential for differential matrix effects and extraction recovery compared to atropine is higher, which could compromise data reliability under certain conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols from the cited studies.

Method 1: Quantification of Atropine and Scopolamine using this compound and Scopolamine-d3 in Leafy Vegetables
  • Sample Preparation: A miniaturized QuEChERS (µ-QuEChERS) method was employed. 0.1 g of lyophilized sample was hydrated with 0.5 mL of water, followed by the addition of acetonitrile for extraction. After centrifugation, the supernatant was cleaned up using a dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents.

  • LC-MS/MS Analysis: Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of water and methanol with formic acid. The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • Internal Standard: (±)-Atropine-D3 and (-)-scopolamine-D3 were added to the samples before extraction.

Method 2: Quantification of Atropine and other Tropane Alkaloids using Cocaine-d3 in Plasma
  • Sample Preparation: Plasma samples underwent protein precipitation for deproteinization.

  • LC-MS/MS Analysis: Reversed-phase liquid chromatography was used for separation, followed by detection using a linear ion trap quadrupole mass spectrometer with positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM).

  • Internal Standard: Cocaine-d3 was used as the internal standard.

Method 3: Quantification of Atropine and Scopolamine using Levobupivacaine in Plasma
  • Sample Preparation: Protein precipitation with acetonitrile was performed on 100 µL of human plasma, followed by a concentration step.

  • LC-MS/MS Analysis: A Zorbax XDB-CN column was used for separation with a gradient elution of purified water, acetonitrile, and formic acid. A triple quadrupole mass spectrometer in positive ESI mode was used for detection.

  • Internal Standard: Levobupivacaine was used as the internal standard.

Visualizing the Rationale: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Matrix (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., LLE, SPE, PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Caption: A generalized workflow for bioanalytical sample processing and analysis using an internal standard.

G ACh Acetylcholine (ACh) M2R Muscarinic M2 Receptor ACh->M2R Binds to Gi Gi Protein M2R->Gi Activates BlockedResponse ↑ Heart Rate (Antagonistic Effect) M2R->BlockedResponse Atropine Atropine (this compound) Atropine->M2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Channels Modulation of Ion Channels PKA->Channels Response ↓ Heart Rate (Parasympathetic Effect) Channels->Response

Caption: Simplified signaling pathway of Atropine as a muscarinic antagonist.

Conclusion

The experimental evidence strongly supports the use of a stable isotope-labeled internal standard, such as This compound , for the quantification of atropine in biological matrices. Its identical chemical structure and properties to the analyte ensure the most accurate correction for experimental variability. While other analogs like cocaine-d3 can provide acceptable results, the risk of dissimilar behavior during analysis is higher. The use of structurally unrelated internal standards like levobupivacaine should be approached with caution and requires thorough validation to ensure it adequately mimics the analyte's behavior in the specific matrix and analytical system. For the highest level of confidence in quantitative bioanalysis of atropine, this compound is the recommended internal standard.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (Rac)-Atropine Quantification Using (Rac)-Atropine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent bioanalytical methods for the quantification of (Rac)-Atropine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, (Rac)-Atropine-d3, is central to both methodologies to ensure the highest accuracy and precision. This document outlines detailed experimental protocols, presents a comparative analysis of their performance data, and visualizes the cross-validation workflow and the relevant biological pathway of atropine.

Comparative Overview of Analytical Methods

The choice between LC-MS/MS and GC-MS for atropine quantification depends on various factors including sample matrix, required sensitivity, sample throughput, and available instrumentation. Below is a summary of typical performance parameters for each method, demonstrating the quantitative data that would be compared during a cross-validation study.

ParameterMethod A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation Triple Quadrupole Mass SpectrometerGas Chromatograph with a Mass Selective Detector
Ionization Mode Electrospray Ionization (ESI), Positive ModeElectron Ionization (EI)
MRM Transition (Atropine) 290.0 > 124.0[1]124 (quantifier), 287 (qualifier)[2]
MRM Transition (Atropine-d3) 293.4 > 127.0127 (quantifier), 290 (qualifier)[2]
Chromatography Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Capillary Column (e.g., 25m cross-linked methyl silicone)[2]
Mobile Phase/Carrier Gas Gradient of Acetonitrile and Water with 0.1% Formic AcidHelium
Sample Preparation Protein Precipitation or Solid Phase Extraction (SPE)Liquid-Liquid Extraction followed by Derivatization[3]
Derivatization Not requiredRequired (e.g., with BSTFA or PFPA)
Run Time 3-5 minutes5-10 minutes
Linearity Range 0.1 - 50 ng/mL2.0 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL2.0 ng/mL
Intra-day Precision (%RSD) < 10%< 8.7%
Inter-day Precision (%RSD) < 10%< 8.7%
Accuracy Within ±7%< 5.2%
Mean Extraction Recovery > 90%> 85.9%

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of results. Below are representative protocols for the quantification of (Rac)-Atropine using this compound as an internal standard.

Method A: LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start at 5% B, increase to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions.

  • Mass Spectrometry Conditions:

    • Ionization: ESI positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the transitions for atropine (e.g., 290.0 > 124.0) and atropine-d3 (e.g., 293.4 > 127.0).

Method B: GC-MS Protocol
  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 1 mL of serum sample, add 20 µL of this compound internal standard working solution.

    • Add 1 mL of ethyl acetate:dichloromethane (3:1, v/v) and vortex for 2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

    • To the dry residue, add 50 µL of acetonitrile and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat at 70°C for 20 minutes to form the trimethylsilyl derivative.

  • Gas Chromatography Conditions:

    • Column: Capillary column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C (to minimize thermal degradation).

    • Oven Program: Start at 100°C, ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Monitor characteristic ions for derivatized atropine and atropine-d3.

Mandatory Visualizations

Atropine Signaling Pathway

Atropine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It non-selectively blocks all five subtypes (M1-M5), preventing acetylcholine from binding and initiating downstream signaling cascades.

Atropine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release M_Receptor Muscarinic Receptor (M1-M5) G_Protein G-Protein (Gq/11 or Gi/o) M_Receptor->G_Protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., Smooth Muscle Contraction, Decreased Heart Rate) Effector->Response Leads to Atropine Atropine Atropine->M_Receptor Competitively Blocks ACh->M_Receptor Binds & Activates

Caption: Atropine competitively antagonizes muscarinic acetylcholine receptors.

Cross-Validation Experimental Workflow

Cross-validation is essential to ensure that different analytical methods or laboratories produce comparable results for the same set of samples. The process involves analyzing the same set of quality control (QC) and incurred samples with both the reference and comparator methods.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Study_Samples Select Incurred Study Samples (n ≥ 30) Method_A Analyze with Method A (Reference) Study_Samples->Method_A Method_B Analyze with Method B (Comparator) Study_Samples->Method_B QC_Samples Prepare Spiked QC Samples (Low, Mid, High) QC_Samples->Method_A QC_Samples->Method_B Data_A Concentration Data A Method_A->Data_A Data_B Concentration Data B Method_B->Data_B Compare Statistical Comparison Data_A->Compare Data_B->Compare Result Acceptance Criteria Met? (e.g., ±20% Difference) Compare->Result

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The cross-validation of analytical methods is a critical step in drug development and clinical studies to ensure data integrity and comparability across different methodologies or testing sites. Both LC-MS/MS and GC-MS are powerful techniques for the quantification of (Rac)-Atropine, with LC-MS/MS generally offering higher sensitivity and throughput without the need for derivatization. GC-MS, however, remains a robust and reliable alternative. The use of a stable isotope-labeled internal standard like this compound is paramount in both methods to correct for matrix effects and variability in sample processing, thereby ensuring the accuracy of the results. A well-designed cross-validation study, as outlined above, provides the necessary evidence that data from different methods are interchangeable, which is a key requirement for regulatory submissions.

References

A Researcher's Guide to Regulatory Expectations for Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug and metabolite concentrations in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation to ensure the integrity of this data. A cornerstone of these guidelines is the appropriate use of internal standards (IS) to guarantee the accuracy and precision of quantitative results.

This guide provides a comparative overview of the regulatory expectations for stable isotope-labeled internal standards (SIL-ISs), objectively comparing their performance with other alternatives, supported by experimental data and detailed protocols for key validation experiments.

The Regulatory Landscape: A Consensus on Excellence

Regulatory authorities have largely harmonized their requirements for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline. This guideline emphasizes a "fit-for-purpose" approach, where the validation experiments demonstrate that the analytical method is suitable for its intended application. For quantitative analysis using mass spectrometry, the use of a SIL-IS is universally recommended as the gold standard.

A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This subtle change in mass allows the SIL-IS to be differentiated from the analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization. This co-elution is pivotal for compensating for variability in sample extraction, matrix effects, and instrument response, leading to more robust and reliable data.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

While SIL-ISs are the preferred choice, structural analog internal standards, which are molecules with similar chemical structures to the analyte, are sometimes used. However, experimental data consistently demonstrates the superiority of SIL-ISs in providing more accurate and precise results.

Case Study 1: Kahalalide F in Plasma

A study comparing a structural analog IS with a deuterated SIL-IS for the quantification of the anticancer agent kahalalide F in plasma by LC-MS/MS revealed significant improvements in assay performance with the SIL-IS.[1]

Performance ParameterStructural Analog ISDeuterated SIL-ISRegulatory Acceptance Criteria (ICH M10)
Accuracy (Mean Bias) 96.8%100.3%Within ±15% of nominal value (±20% at LLOQ)
Precision (%RSD) 8.6%7.6%≤15% (≤20% at LLOQ)

The use of the SIL-IS resulted in a mean bias closer to the true value and a lower relative standard deviation, indicating superior accuracy and precision.[1]

Case Study 2: Everolimus in Whole Blood

In a separate comparison for the analysis of everolimus in whole blood, a deuterated internal standard (everolimus-d4) was compared to a structural analog (ascomycin).[2]

Performance ParameterStructural Analog IS (Ascomycin)Deuterated SIL-IS (Everolimus-d4)Regulatory Acceptance Criteria (ICH M10)
Accuracy (% Bias at LLOQ) -5.0%-1.7%Within ±20% of nominal value
Precision (%CV at LLOQ) 8.9%6.5%≤20%
Matrix Effect (%CV) 7.8%3.4%IS-normalized matrix factor %CV ≤15%
Recovery (%CV) 9.2%4.1%Consistent and reproducible

The deuterated internal standard demonstrated better accuracy and precision, particularly in compensating for the variability introduced by the matrix effect and the extraction recovery process.[2]

Performance Comparison: Deuterium (²H) vs. Carbon-13 (¹³C)-Labeled Internal Standards

Within the class of SIL-ISs, the choice of isotope can also impact performance. Deuterium (²H or D) and Carbon-13 (¹³C) are the most commonly used isotopes. While both are effective, ¹³C-labeled standards are often considered superior due to their greater stability and closer resemblance to the analyte.

FeatureDeuterium (²H)-Labeled ISCarbon-13 (¹³C)-Labeled ISImplications for Bioanalysis
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect), often eluting earlier than the analyte.[3]Co-elutes perfectly with the unlabeled analyte.Perfect co-elution is crucial for accurate compensation of matrix effects, as the analyte and IS experience the exact same degree of ion suppression or enhancement.
Isotopic Stability Can be susceptible to back-exchange (D for H) under certain pH or solvent conditions, especially if the label is at a labile position.Highly stable and not prone to exchange under typical analytical conditions.¹³C-labeling provides greater assurance of the integrity of the internal standard throughout the analytical process.
Cost Generally less expensive and more readily available.Typically more expensive due to a more complex synthesis process.The higher initial cost of ¹³C-labeled standards may be justified by the enhanced data quality and reduced risk of analytical complications.

For assays requiring the highest level of accuracy and robustness, particularly in complex biological matrices, ¹³C-labeled internal standards are the preferred choice.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method using a SIL-IS. Below are representative protocols for key validation experiments based on the ICH M10 guideline.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the SIL-IS from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain at least six different lots of the biological matrix from individual donors.

  • Analyze a blank sample from each lot to assess for interferences at the retention times of the analyte and SIL-IS.

  • Analyze a sample from each lot spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the SIL-IS at its working concentration.

  • Acceptance Criteria: In at least 80% of the blank matrix lots, the response of interfering peaks should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the SIL-IS response.

Matrix Effect

Objective: To evaluate the effect of the matrix on the ionization of the analyte and SIL-IS.

Protocol:

  • Obtain at least six different lots of the biological matrix from individual donors.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and SIL-IS in a clean solvent (e.g., mobile phase).

    • Set B (Post-extraction Spike): Blank matrix is extracted, and the resulting extract is spiked with the analyte and SIL-IS.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).

  • Calculate the IS-normalized MF: IS-Normalized MF = (Analyte MF) / (SIL-IS MF).

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤ 15%.

Accuracy and Precision

Objective: To determine the closeness of measured concentrations to the nominal values (accuracy) and the degree of scatter among replicate measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on at least two different days.

  • Calculate the accuracy (% bias) and precision (%CV) for each level within each run (intra-run) and across all runs (inter-run).

  • Acceptance Criteria: The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal values. The precision should not exceed 15% CV (20% at LLOQ).

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze low and high QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples after leaving them at room temperature for a duration that reflects the expected sample handling time.

  • Long-Term Stability: Analyze low and high QC samples after storing them at the intended storage temperature for a period equal to or longer than the expected sample storage duration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. The stability of the SIL-IS is generally assumed if no isotope exchange is observed.

Visualizing Workflows and Logical Relationships

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, etc.) Spike Spike with SIL-IS Sample->Spike Extract Extraction (PPT, LLE, SPE) Spike->Extract Reconstitute Reconstitute Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration (Analyte & SIL-IS) MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Bioanalytical workflow using a SIL-IS.

IS_Selection start Start: Need for Internal Standard ms_detect Using Mass Spectrometry? start->ms_detect sil_avail SIL-IS Available & Feasible? ms_detect->sil_avail Yes use_analog Use Structural Analog IS ms_detect->use_analog No use_sil Use Stable Isotope-Labeled IS (SIL-IS) sil_avail->use_sil Yes sil_avail->use_analog No c13_pref Prefer ¹³C-Labeled IS use_sil->c13_pref d_alt Deuterated IS as Alternative use_sil->d_alt validate Thoroughly Validate Method use_analog->validate c13_pref->validate d_alt->validate

Decision workflow for internal standard selection.

Compensation_Principle Analyte Analyte Signal (A) Variability Analytical Variability (Extraction Loss, Matrix Effect, Injection Volume) Analyte->Variability Ratio Ratio = A / IS Remains Constant Analyte->Ratio SIL_IS SIL-IS Signal (IS) SIL_IS->Variability SIL_IS->Ratio

How a SIL-IS compensates for analytical variability.

Conclusion

The use of stable isotope-labeled internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development. By closely mimicking the behavior of the analyte, SIL-ISs provide superior correction for analytical variability compared to structural analogs. Among SIL-ISs, ¹³C-labeled standards offer advantages in terms of chromatographic co-elution and isotopic stability, making them the ideal choice for assays demanding the highest level of accuracy. By adhering to the harmonized guidelines set forth by regulatory agencies and thoroughly validating the bioanalytical method, researchers and scientists can generate robust and defensible data to support regulatory submissions and advance the development of new medicines.

References

Performance of (Rac)-Atropine-d3 in Analytical Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of atropine, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of (Rac)-Atropine-d3 as an internal standard in the context of proficiency testing and validated analytical methods. Experimental data is presented to compare its performance against other commonly used internal standards.

Overview of this compound in Quantitative Analysis

This compound is a deuterated analog of atropine, a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered the gold standard. They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for effective compensation for variations in extraction recovery, matrix effects, and instrument response, leading to enhanced accuracy and precision of the measurement.

Performance in Proficiency Testing Samples

Direct comparative data for this compound within a multi-laboratory proficiency testing (PT) scheme is not extensively published. However, a proficiency test for tropane alkaloids in food and feed organized by the European Union Reference Laboratory for Mycotoxins & Plant Toxins provides some insight. In this study, which involved the analysis of atropine in buckwheat and maize flour, three of the participating laboratories reported using atropine-d3 as an internal standard[1]. The overall performance of laboratories in this PT for atropine quantification is summarized below.

Table 1: Summary of Laboratory Performance for Atropine Quantification in a Proficiency Test [1]

MatrixAssigned Value (µg/kg)Interlaboratory Reproducibility (RSDR)
Buckwheat Flour1.1526%
Maize Flour15.317%

It is important to note that this data reflects the performance of the laboratories' entire analytical method, not just the internal standard. However, the use of atropine-d3 by some participants underscores its application in routine analytical workflows.

Comparative Performance with Alternative Internal Standards

While direct proficiency testing comparisons are limited, data from single-laboratory validation studies offer a valuable comparison of this compound's performance against other internal standards. The following tables summarize the performance characteristics of analytical methods using this compound and other common internal standards for atropine quantification.

Table 2: Performance Characteristics of this compound as an Internal Standard [2]

ParameterPerformance
Linearity (R²)≥ 0.997
Recovery90-100%
Precision (RSD)≤ 13%
Method Quantification Limit (MQL)2.3 ng/g

Table 3: Performance Characteristics of Alternative Internal Standards for Atropine Analysis

Internal StandardLinearity (R²)Accuracy/RecoveryPrecision (%RSD or %CV)Reference
Cocaine-d3Not Specified87-122%2-13%[3][4]
LevobupivacaineNot SpecifiedWithin ±7%<10%

This data indicates that while this compound provides excellent linearity, recovery, and precision, other internal standards like cocaine-d3 and levobupivacaine can also yield acceptable performance in validated methods. The choice of internal standard may depend on factors such as commercial availability, cost, and the specific requirements of the analytical method.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of the experimental protocols used in the cited studies.

Method Using this compound Internal Standard
  • Sample Preparation (µ-QuEChERS):

    • Homogenize 1g of the sample with 1 mL of water.

    • Add 1 mL of acetonitrile and vortex for 1 minute.

    • Add QuEChERS salts (magnesium sulfate and sodium acetate), vortex for 1 minute, and centrifuge.

    • An aliquot of the supernatant is taken for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Column: Not specified in detail in the abstract.

    • Mobile Phase: Not specified in detail in the abstract.

    • Internal Standard: (±)-atropine-D3 and (-)-scopolamine-D3 added to each point of the matrix-matched calibration curves.

    • Detection: Tandem mass spectrometry.

Method Using Cocaine-d3 Internal Standard
  • Sample Preparation (Protein Precipitation):

    • To a plasma or serum sample, add a precipitation agent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM) using a linear ion trap quadrupole mass spectrometer.

    • Internal Standard: Cocaine-d3.

Workflow and Logical Diagrams

The following diagrams illustrate the typical experimental workflow for quantitative analysis using a deuterated internal standard and the logical relationship in selecting an appropriate internal standard.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add this compound Sample->Add_IS Extraction Extraction (e.g., QuEChERS, SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Result Quantification->Result

Figure 1: Experimental workflow for quantitative analysis using this compound.

Internal Standard Selection Analyte Analyte: Atropine Ideal_IS Ideal Internal Standard Analyte->Ideal_IS Deuterated Deuterated Analog (this compound) Ideal_IS->Deuterated Best Choice Structural Structural Analog (e.g., Cocaine-d3) Ideal_IS->Structural Alternative Performance Performance Evaluation (Accuracy, Precision, Linearity) Deuterated->Performance Structural->Performance Selection Final Selection Performance->Selection

Figure 2: Logical considerations for internal standard selection in atropine analysis.

References

The Gold Standard in Bioanalysis: A Justification for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of deuterated internal standards with their alternatives, supported by experimental data, to underscore their role in generating robust and reliable results.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is fundamental.[1] An IS is a compound of known concentration added to samples, calibrators, and quality controls to compensate for variability throughout the analytical workflow.[2] This includes variations in sample preparation, injection volume, and instrument response.[1] The ideal IS mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] While various compounds can be employed as internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely considered the "gold standard".[3]

Superior Performance of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This near-identical nature is the primary reason for their superior performance compared to non-deuterated, or structural analog, internal standards.

The key advantage of a deuterated standard lies in its ability to effectively compensate for matrix effects. Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a major source of variability and inaccuracy in LC-MS/MS assays. Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte response to the internal standard response remains constant, leading to more accurate and precise quantification.

Quantitative Data Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards over structural analogs. The use of a deuterated IS typically results in improved accuracy (the closeness of a measured value to the true value) and precision (the degree of reproducibility of a measurement).

AnalyteInternal Standard TypeMean Bias (%)Precision (%RSD)Reference
Kahalalide F Structural Analog96.88.6
Deuterated (SIL-IS) 100.3 7.6
Testosterone D2-Testosterone(Reference)(Reference)
D5-TestosteroneLower results-
C13-Testosterone Closer to D2 standard -

Table 1: Comparison of Assay Performance with Different Internal Standards. This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog for the analysis of Kahalalide F. For testosterone, it highlights that different deuteration patterns can impact results, and a ¹³C-labeled standard can provide a closer match.

Potential Challenges with Deuterated Standards

Despite their advantages, deuterated standards are not without potential challenges that require careful consideration during method development.

  • Chromatographic Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard. If this separation is significant, the analyte and IS may experience different matrix effects, which can compromise the accuracy of the results.

  • Deuterium-Hydrogen Exchange: In some instances, deuterium atoms may exchange with hydrogen atoms from the solvent or matrix, particularly if the deuterium is located on an unstable position in the molecule (e.g., on a hydroxyl or amine group). This can lead to a loss of the isotopic label and inaccurate quantification.

Experimental Protocols

To empirically justify the selection of a deuterated internal standard, a validation experiment comparing its performance against a structural analog is recommended.

Objective:

To compare the ability of a deuterated internal standard and a structural analog to compensate for matrix effects and to assess the accuracy and precision of the analytical method with each standard.

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, deuterated IS, and structural analog IS in a suitable organic solvent (e.g., methanol, acetonitrile).

    • From these stock solutions, prepare working solutions at appropriate concentrations for spiking into calibration standards, quality control (QC) samples, and blank matrix.

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare two sets of calibration curves and QC samples by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma, urine).

    • Spike one set with the deuterated IS at a constant concentration.

    • Spike the second set with the structural analog IS at a constant concentration.

  • Sample Preparation:

    • Perform the chosen sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards, QCs, and blank matrix samples.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to ensure co-elution of the analyte and the deuterated IS.

  • Data Analysis:

    • Construct calibration curves for each set of standards by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

    • Quantify the QC samples using their respective calibration curves.

    • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level for both the deuterated and non-deuterated IS methods.

Visualizing the Rationale and Workflow

To better understand the experimental process and the logical justification for using a deuterated internal standard, the following diagrams are provided.

G cluster_0 Bioanalytical Workflow Sample Biological Sample (Analyte) Spike Spike with Deuterated IS Sample->Spike Add known amount of IS Extraction Sample Preparation (e.g., Extraction) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Losses affect both Analyte & IS Ratio Calculate Analyte/IS Ratio Analysis->Ratio Measure peak areas Quantification Quantification Ratio->Quantification G cluster_1 Compensation for Matrix Effects Analyte Analyte IonSource MS Ion Source Analyte->IonSource IS Deuterated IS IS->IonSource Matrix Matrix Components Matrix->IonSource SignalSuppression Signal Suppression IonSource->SignalSuppression Co-elution leads to simultaneous effect ConstantRatio Constant Analyte/IS Ratio SignalSuppression->ConstantRatio Accurate Quantification

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-Atropine-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (Rac)-Atropine-d3, a deuterated form of atropine, ensuring the protection of personnel and the environment.

Hazard Assessment and Safety Precautions

This compound, like its non-deuterated counterpart, should be handled with care. The Safety Data Sheet (SDS) for D3-Atropine solution indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations[1]. The following procedure is a general guideline and should be adapted to comply with the specific requirements of your institution and locality.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Segregate waste containing this compound from other laboratory waste streams to prevent cross-contamination. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.

  • Waste Collection and Storage:

    • Collect waste in a designated, properly labeled, and leak-proof container. The container should be compatible with the chemical nature of the waste.

    • The label on the waste container should clearly identify the contents, including the name "this compound" and any other components of the waste mixture.

    • Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound may retain residual amounts of the chemical and should be treated as hazardous waste.

    • If permissible by local regulations, rinse the empty container with a suitable solvent (e.g., the solvent in which the compound was dissolved). The rinsate must be collected and disposed of as hazardous waste.

    • After thorough rinsing, deface the original label on the container before disposing of it according to your institution's guidelines for chemically contaminated glassware or plasticware.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

    • Provide the waste disposal vendor with accurate information about the composition of the waste.

Quantitative Data Summary

Table 1: Hazard Classification for D3-Atropine Solution

Hazard ClassificationCategoryHazard Statement
Flammable liquids2H225: Highly flammable liquid and vapour
Acute toxicity, Oral4H302: Harmful if swallowed
Acute toxicity, Inhalation4H332: Harmful if inhaled
Acute toxicity, Dermal4H312: Harmful in contact with skin
Eye irritation2H319: Causes serious eye irritation

Source: Safety Data Sheet for D3-Atropine solution[1]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not provided in the available safety literature. The recommended procedure is to manage it as a chemical waste through a licensed disposal service. Chemical inactivation methods are not advised without specific, validated protocols due to the potential for creating other hazardous byproducts.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated assess_waste 1. Hazard Assessment & Waste Characterization start->assess_waste ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_waste->ppe segregate 3. Segregate as Hazardous Chemical Waste ppe->segregate collect 4. Collect in a Labeled, Leak-Proof Container segregate->collect store 5. Store in Designated Satellite Accumulation Area collect->store contact_ehs 6. Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Atropine-d3 , a deuterated form of atropine, is a potent anticholinergic agent that requires careful handling to avoid accidental exposure.[1][2] As a crystalline powder, it can become airborne, posing an inhalation risk.[2][3] Ingestion, skin contact, and eye contact are also potential routes of exposure that can lead to adverse health effects.[4] Adherence to strict safety protocols is crucial for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or latex, powder-free. Consider double-gloving.Prevents dermal absorption. Powder-free gloves minimize the spread of airborne particulates. Double-gloving provides an extra layer of protection.
Body Protection Laboratory coat or gownLong-sleeved, with a closed front.Protects skin and personal clothing from contamination.
Eye and Face Protection Safety glasses with side shields or gogglesANSI Z87.1 certified.Protects eyes from airborne particles and accidental splashes.
Face shieldTo be worn in conjunction with safety glasses or goggles.Provides an additional layer of protection for the entire face, especially when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection N95 or higher-rated respiratorNIOSH-approved.Essential for handling the powdered form to prevent inhalation of airborne particles. Surgical masks offer little to no protection from drug exposure.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Disposal prep_area Designate a specific handling area (e.g., chemical fume hood, glove box). gather_ppe Assemble and inspect all necessary PPE. prep_area->gather_ppe gather_materials Gather all required equipment and reagents. gather_ppe->gather_materials don_ppe Put on all required PPE. gather_materials->don_ppe Proceed to Handling weigh_handle Carefully weigh and handle the this compound within the designated area. don_ppe->weigh_handle dissolve If preparing a solution, dissolve the powder carefully. weigh_handle->dissolve decontaminate_surfaces Decontaminate all work surfaces with an appropriate cleaning agent. dissolve->decontaminate_surfaces Proceed to Cleanup decontaminate_equipment Clean all non-disposable equipment. decontaminate_surfaces->decontaminate_equipment dispose_ppe Remove and dispose of PPE in a designated hazardous waste container. decontaminate_equipment->dispose_ppe Proceed to Disposal dispose_waste Dispose of all contaminated materials and excess this compound as hazardous waste. dispose_ppe->dispose_waste wash_hands Wash hands thoroughly with soap and water. dispose_waste->wash_hands

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All disposable items that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, must be considered hazardous waste.

  • Waste Containers : Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Regulatory Compliance : Dispose of all waste in accordance with local, regional, and national environmental regulations. Do not dispose of this compound down the drain or in the regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

References

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